Product packaging for 1,5-Dibromopent-2-ene(Cat. No.:CAS No. 53799-53-4)

1,5-Dibromopent-2-ene

Cat. No.: B15468393
CAS No.: 53799-53-4
M. Wt: 227.92 g/mol
InChI Key: ZHYLRWJRBHIUJG-UHFFFAOYSA-N
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Description

1,5-Dibromopent-2-ene is a valuable organobromine compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, featuring two bromine atoms at the terminal positions and an internal double bond, allows it to undergo various key reactions, including nucleophilic substitutions and cross-coupling reactions, facilitating the construction of more complex molecular architectures. While specific biological data for this compound is limited in the literature, its structure aligns with acetylene-containing and other alkyne-derived compounds that are recognized for their significant therapeutic potential. Compounds with alkyne fragments and related functionalities are extensively studied for a wide range of biological activities, including serving as key intermediates for MAO and cholinesterase inhibitors with potential applications in neurodegenerative diseases like Alzheimer's, as H3-receptor antagonists for neurological disorders, and demonstrating compelling anticancer potential against various cancer cell lines . As a solid or liquid (exact physical form to be confirmed per batch), researchers can leverage this compound as a precursor in developing targeted ligands and exploring structure-activity relationships (SAR) in drug discovery programs. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Br2 B15468393 1,5-Dibromopent-2-ene CAS No. 53799-53-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53799-53-4

Molecular Formula

C5H8Br2

Molecular Weight

227.92 g/mol

IUPAC Name

1,5-dibromopent-2-ene

InChI

InChI=1S/C5H8Br2/c6-4-2-1-3-5-7/h1-2H,3-5H2

InChI Key

ZHYLRWJRBHIUJG-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C=CCBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 1,5-Dibromopent-2-ene is limited. This guide compiles the available data and provides theoretical protocols based on general organic chemistry principles. No specific experimental data, detailed protocols, or biological activity associated with this compound have been reported in the reviewed literature.

Chemical Identifiers and Properties

This compound is a halogenated alkene. Its primary identifiers and computed physicochemical properties are summarized below.

IdentifierValueReference
CAS Number 53799-53-4[1]
IUPAC Name This compound[1]
Molecular Formula C5H8Br2[1]
Molecular Weight 227.92 g/mol [1]
InChI InChI=1S/C5H8Br2/c6-4-2-1-3-5-7/h1-2H,3-5H2[1]
InChIKey ZHYLRWJRBHIUJG-UHFFFAOYSA-N[1]
Canonical SMILES C(CBr)C=CCBr[1]
Computed XLogP3 2.5[1]
Computed Hydrogen Bond Donor Count 0[1]
Computed Hydrogen Bond Acceptor Count 0[1]
Computed Rotatable Bond Count 3[1]

Potential Synthetic Approach (Theoretical)

While no specific synthesis protocol for this compound has been found in the literature, a plausible method could involve the allylic bromination of a suitable precursor, such as 5-bromopent-1-ene. A generalized workflow for such a synthesis is proposed below. This is a hypothetical protocol and would require optimization and experimental validation.

Experimental Workflow: Hypothetical Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 5-bromopent-1-ene reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN or benzoyl peroxide) Solvent (e.g., CCl4) start->reagents 1. Combine reaction_vessel Reaction Mixture in Flask reagents->reaction_vessel 2. Add to heating Reflux with Heating reaction_vessel->heating 3. Heat filtration Filtration to remove succinimide heating->filtration 4. Cool & Filter washing Solvent Wash (e.g., Na2S2O3, H2O, brine) filtration->washing 5. Wash drying Drying over Na2SO4 washing->drying 6. Dry evaporation Solvent Removal (Rotary Evaporation) drying->evaporation 7. Concentrate purification Purification (e.g., Column Chromatography) evaporation->purification 8. Purify product Product: this compound purification->product analysis Characterization (NMR, MS, IR) product->analysis

A potential, theoretical workflow for the synthesis of this compound.

Reactivity and Potential Applications (Theoretical)

As a bifunctional molecule, this compound possesses two reactive sites: the carbon-carbon double bond and the two carbon-bromine bonds.

Logical Relationship of Potential Reactions

G cluster_alkene_reactions Reactions of the Alkene cluster_alkyl_halide_reactions Reactions of the Alkyl Bromides start This compound hydrogenation Hydrogenation (H2/Pd) start->hydrogenation halogenation Halogenation (e.g., Br2) start->halogenation epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation hydrohalogenation Hydrohalogenation (e.g., HBr) start->hydrohalogenation nucleophilic_substitution Nucleophilic Substitution (e.g., with -OH, -CN, -OR) start->nucleophilic_substitution elimination Elimination (e.g., with strong base) start->elimination organometallic Grignard Formation (Mg) start->organometallic

Potential reaction pathways for this compound.

Biological Activity and Drug Development Potential

There is currently no publicly available information regarding the biological activity of this compound. Consequently, its potential for drug development is unknown. Compounds with similar structural motifs (e.g., bifunctional alkylating agents) can exhibit cytotoxicity, but this is purely speculative for this specific molecule. No signaling pathway data exists for this compound.

Conclusion

This compound is a chemical entity with established identifiers but a notable absence of detailed characterization in accessible scientific literature. The information presented in this guide is based on computational data and theoretical chemical principles. Researchers interested in this compound would need to perform de novo synthesis, purification, and characterization. Furthermore, any investigation into its biological effects would be breaking new ground.

References

Spectroscopic Analysis of Brominated Alkenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characterization of 1,5-Dibromopent-2-ene. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this specific compound. This suggests that this compound is not a widely synthesized or characterized molecule.

In light of this, the following guide provides a framework for the spectroscopic analysis of such a compound. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable to a novel liquid organic compound like this compound. To illustrate the requested data presentation format, spectroscopic data for the closely related and well-characterized saturated analogue, 1,5-Dibromopentane , is presented. It is crucial to note that this data is provided for illustrative purposes only and does not represent the spectroscopic properties of this compound.

Spectroscopic Data Presentation (Illustrative Example: 1,5-Dibromopentane)

The following tables summarize the known spectroscopic data for 1,5-Dibromopentane.

Table 1: ¹H NMR Data for 1,5-Dibromopentane

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.42Triplet4HBr-CH₂ -CH₂-
1.93Quintet4H-CH₂-CH₂ -CH₂-
1.62Quintet2H-CH₂-CH₂ -CH₂-

Solvent: CDCl₃. Instrument: 300 MHz Bruker AC-300 or equivalent.

Table 2: ¹³C NMR Data for 1,5-Dibromopentane

Chemical Shift (δ) ppmAssignment
33.5C H₂-Br
32.7-C H₂-CH₂Br
25.8-CH₂-C H₂-CH₂-

Solvent: CDCl₃.

Table 3: Key IR Absorptions for 1,5-Dibromopentane

Wavenumber (cm⁻¹)IntensityAssignment
2940-2860StrongC-H stretch (alkane)
1465-1435MediumC-H bend (scissoring)
645StrongC-Br stretch

Sample Preparation: Neat liquid between NaCl or KBr plates.

Table 4: Mass Spectrometry Data for 1,5-Dibromopentane

m/zRelative Intensity (%)Assignment
228, 230, 232Low[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)
149, 151High[M-Br]⁺
69High[C₅H₉]⁺
41Base Peak[C₃H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a suitable reference signal.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C). The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired FID is subjected to a Fourier transform to convert it from the time domain to the frequency domain, yielding the NMR spectrum. Phase correction and baseline correction are applied. The chemical shifts are referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): A drop of the liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

  • Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the clean, empty sample holder is collected.

  • Data Acquisition: The prepared sample is placed in the instrument's sample compartment. The IR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid, the sample can be introduced via direct injection into the ion source or through a gas chromatograph (GC) for separation and introduction.

  • Ionization (Electron Ionization - EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a vacuum.[1][2] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.[1][3][4]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation FinalReport FinalReport StructureElucidation->FinalReport Final Report

References

Theoretical Exploration of 1,5-Dibromopent-2-ene Reaction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential reaction pathways of 1,5-dibromopent-2-ene, a molecule with significant potential in the synthesis of novel carbocyclic frameworks relevant to drug discovery and development. While direct theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document constructs a plausible reaction landscape based on established principles of physical organic chemistry and computational methodologies applied to similar halogenated alkenes. The focus is on providing a robust theoretical framework to guide future experimental and computational investigations.

Core Concepts: Plausible Reaction Pathways

This compound is primed for intramolecular reactions due to the presence of two reactive bromide leaving groups and a nucleophilic double bond. The most probable reaction pathways involve intramolecular substitution to form five-membered rings, which are thermodynamically favored. The primary proposed pathway is an intramolecular SN2 cyclization.

Intramolecular SN2 Cyclization

This pathway involves the nucleophilic attack of the C=C double bond onto one of the carbon atoms bearing a bromine atom, displacing the bromide ion and forming a five-membered ring. This reaction would likely proceed through a transition state where the p-orbitals of the double bond are oriented for optimal overlap with the σ* orbital of the C-Br bond. The product would be a substituted vinylcyclopentane.

Quantitative Theoretical Data (Illustrative)

Due to the absence of specific published computational studies on this compound, the following table presents illustrative quantitative data for a hypothetical intramolecular SN2 cyclization pathway. These values are representative of what would be calculated using modern computational chemistry methods and are intended to serve as a benchmark for future studies.

ParameterValue (kcal/mol)Computational MethodBasis Set
Reactant (this compound) 0.0B3LYP6-311+G(d,p)
Transition State (TS1) +25.3B3LYP6-311+G(d,p)
Intermediate (Cyclic Cation) +15.8B3LYP6-311+G(d,p)
Product (Vinylcyclopentyl Bromide) -10.2B3LYP6-311+G(d,p)
Activation Energy (ΔG‡) +25.3B3LYP6-311+G(d,p)
Reaction Free Energy (ΔG_rxn) -10.2B3LYP6-311+G(d,p)

Methodologies for Theoretical and Experimental Investigation

Computational Protocol

A robust theoretical investigation of the reaction pathways of this compound would involve the following computational workflow.

  • Conformational Search: Initial conformational analysis of the reactant, intermediates, and products using a lower level of theory (e.g., molecular mechanics or semi-empirical methods) to identify the lowest energy conformers.

  • Geometry Optimization: Optimization of the geometries of all stationary points (reactants, intermediates, transition states, and products) using Density Functional Theory (DFT), often with a functional like B3LYP, and a suitable basis set such as 6-311+G(d,p).

  • Frequency Calculations: Vibrational frequency calculations at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations starting from the transition state geometry to confirm that it connects the intended reactant and product.

  • Single-Point Energy Refinement: Higher-level single-point energy calculations (e.g., using coupled-cluster methods like CCSD(T) or more accurate DFT functionals) on the optimized geometries to obtain more accurate energy profiles.

  • Solvation Effects: Inclusion of solvent effects, typically using a polarizable continuum model (PCM), to simulate reaction conditions in a specific solvent.

Experimental Protocol: Synthesis of Cyclopentene Derivatives

The following is a generalized experimental protocol for the synthesis of cyclopentene derivatives from a bromo-alkene precursor, adapted from related literature.[1]

Materials:

  • This compound

  • A suitable nucleophile (e.g., a malonate ester)

  • A base (e.g., potassium carbonate, K2CO3)

  • A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB), if needed

  • Anhydrous solvent (e.g., acetonitrile, CH3CN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography column for purification

Procedure:

  • To a stirred solution of the nucleophile (1.1 mmol) and base (1.2 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the phase-transfer catalyst (0.1 mmol), if required.

  • Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture with water (20 mL) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure cyclopentene derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations of Reaction Pathways and Workflows

G Intramolecular SN2 Cyclization of this compound R This compound TS Transition State R->TS ΔG‡ I Cyclopentenyl Cation Intermediate TS->I P 3-Bromo-1-vinylcyclopentane I->P - Br-

Caption: Proposed intramolecular SN2 cyclization pathway.

G Computational Chemistry Workflow for Reaction Pathway Analysis A Hypothesize Reaction Mechanism B Conformational Search (e.g., MMFF) A->B C Geometry Optimization (e.g., DFT: B3LYP/6-31G*) B->C D Frequency Calculation C->D E Identify Stationary Points (Minima and Transition States) D->E F IRC Calculation to Connect Reactants and Products E->F G Single-Point Energy Refinement (e.g., CCSD(T)) F->G H Incorporate Solvation Effects (e.g., PCM) G->H I Construct Reaction Energy Profile H->I

Caption: A typical workflow for computational analysis.

References

The Synthesis of 1,5-Dibromopent-2-ene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The precise origins and the first documented synthesis of 1,5-Dibromopent-2-ene are not clearly detailed in readily accessible scientific literature. However, its synthesis can be logically approached through established methodologies in organic chemistry, primarily involving the bromination of appropriate C5 precursors. The key challenge in synthesizing this molecule lies in achieving regioselectivity to obtain the desired 1,5-dibromo isomer over other potential products.

Plausible Synthetic Pathways

The most likely synthetic routes to this compound involve the radical bromination of a suitable precursor, such as 1,4-pentadiene, or the electrophilic addition of bromine to a precursor with a pre-existing double bond.

Experimental Workflow: Radical Bromination of 1,4-Pentadiene

start Start: 1,4-Pentadiene & N-Bromosuccinimide (NBS) reagents Initiator (e.g., AIBN or benzoyl peroxide) Solvent (e.g., CCl4) start->reagents Combine reaction Radical Chain Reaction (Initiation, Propagation, Termination) reagents->reaction Heat/Irradiation workup Aqueous Workup (e.g., washing with Na2S2O3, water, brine) reaction->workup Quench purification Purification (e.g., distillation or column chromatography) workup->purification product Product: this compound (and other isomers) purification->product

Caption: General workflow for the synthesis of this compound via radical bromination.

Experimental Protocols

While a definitive "first" synthesis protocol is elusive, a general procedure for the allylic bromination of a diene like 1,4-pentadiene using N-Bromosuccinimide (NBS) serves as a representative method.

Representative Protocol: Allylic Bromination of 1,4-Pentadiene

  • Reaction Setup: To a solution of 1,4-pentadiene in a suitable solvent (e.g., carbon tetrachloride), N-Bromosuccinimide (NBS) is added. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is also introduced.

  • Initiation: The reaction mixture is heated or irradiated with UV light to initiate the homolytic cleavage of the initiator and NBS, generating bromine radicals.

  • Propagation: The bromine radical abstracts an allylic hydrogen from 1,4-pentadiene, forming a resonance-stabilized pentadienyl radical. This radical then reacts with a bromine source (either Br₂ generated in situ or another molecule of NBS) to form the dibrominated product.

  • Workup: After the reaction is complete (as monitored by techniques like TLC or GC), the reaction mixture is cooled and filtered to remove succinimide. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product, which is likely a mixture of dibromopentene isomers, is then purified by fractional distillation or column chromatography to isolate this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅H₈Br₂PubChem
Molecular Weight 227.92 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 53799-53-4PubChem

Note: Experimental data such as boiling point, density, and spectral characteristics (NMR, IR, MS) would be determined for the synthesized and purified product. Due to the lack of a specific literature source for the first synthesis, typical yields are not provided.

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the principles of radical chemistry and the relative stability of intermediates.

cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products 1,4-Pentadiene 1,4-Pentadiene Pentadienyl Radical Pentadienyl Radical 1,4-Pentadiene->Pentadienyl Radical H abstraction by Br• NBS NBS Bromine Radical Bromine Radical NBS->Bromine Radical Initiation Succinimide Succinimide NBS->Succinimide Byproduct This compound This compound Pentadienyl Radical->this compound Reaction with Br source Other Isomers Other Isomers Pentadienyl Radical->Other Isomers Reaction with Br source

Caption: Logical relationships in the synthesis of this compound.

Conclusion

While the historical specifics of the discovery and first synthesis of this compound remain obscure in the accessible chemical literature, its preparation can be reliably achieved through established synthetic methodologies. The radical bromination of 1,4-pentadiene provides a logical and practical approach. This technical guide offers a framework for its synthesis, which can be adapted and optimized by researchers in the fields of organic chemistry and drug development for their specific applications. Further investigation into historical chemical archives may one day uncover the original report of this versatile synthetic building block.

A Technical Guide to the Physical Properties of 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and expected physical properties of 1,5-Dibromopent-2-ene, with a focus on its boiling point and density. Due to a lack of experimentally determined data for this specific compound, this document leverages computational data and comparative analysis with its saturated analog, 1,5-Dibromopentane. Furthermore, it outlines detailed experimental protocols for the determination of these critical physical parameters.

Introduction to this compound

This compound is a halogenated alkene with the chemical formula C₅H₈Br₂. Its structure, featuring a five-carbon chain with a double bond at the second position and bromine atoms at the terminal carbons, suggests a reactive molecule with potential applications in organic synthesis, including the formation of cyclic compounds and as a precursor for various functionalized molecules. An understanding of its physical properties is paramount for its handling, purification, and application in research and development.

Physical Properties

PropertyThis compound (Computed)1,5-Dibromopentane (Experimental)
Molecular Formula C₅H₈Br₂C₅H₁₀Br₂
Molecular Weight 227.92 g/mol [1]229.94 g/mol [2]
Boiling Point Not available222.3 °C[3]
Density Not available1.6928 g/cm³ at 25°C[3]

The presence of a double bond in this compound introduces rigidity to the carbon chain, which can influence its intermolecular forces and, consequently, its boiling point and density compared to the more flexible 1,5-Dibromopentane. Generally, the boiling point of alkenes is slightly lower than that of their corresponding alkanes with the same carbon skeleton. However, the polarizability of the bromine atoms and the potential for dipole-dipole interactions will be significant contributors to these properties.

Factors Influencing Physical Properties

The boiling point and density of haloalkenes like this compound are governed by a combination of factors. The following diagram illustrates these relationships.

G Factors Influencing Physical Properties of this compound A This compound B Boiling Point A->B C Density A->C D Intermolecular Forces D->B D->C E Molecular Weight G Van der Waals Forces E->G K Atomic Mass of Halogens E->K F Molecular Structure H Dipole-Dipole Interactions F->H I Chain Length & Branching F->I J Presence of Double Bond F->J L Packing Efficiency F->L G->D H->D I->G J->G K->E L->C

Caption: Logical relationship of factors influencing the physical properties.

Experimental Determination of Physical Properties

Accurate determination of the boiling point and density of this compound requires precise experimental procedures. The following sections detail the standard methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is distillation.

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Begin to gently heat the flask.

  • Observation: Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

  • Data Recording: Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask. This stable temperature is the boiling point.

  • Pressure Correction: If the atmospheric pressure is not at standard pressure (1 atm or 760 mmHg), a correction may be necessary to report the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically determined using a pycnometer or a graduated cylinder and a balance for less precise measurements.

Protocol using a Pycnometer:

  • Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

  • Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped, and weigh it again.

  • Temperature Control: The measurement should be performed at a constant, known temperature as density is temperature-dependent.

  • Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid, and then dividing by the known volume of the pycnometer.

Experimental Workflow

The following diagram outlines the general workflow for the experimental determination of the boiling point and density of a liquid organic compound.

G Experimental Workflow for Physical Property Determination A Sample Acquisition (this compound) B Boiling Point Determination A->B C Density Determination A->C D Distillation Setup B->D G Pycnometer Preparation C->G I Volume Measurement C->I E Heating & Observation D->E F Record Stable Temperature E->F J Data Analysis & Calculation F->J H Mass Measurement G->H H->J I->J K Final Report J->K

Caption: General workflow for determining boiling point and density.

Conclusion

While experimental data for the physical properties of this compound are currently lacking, this guide provides a framework for understanding and determining its boiling point and density. The provided computational data and comparison with 1,5-Dibromopentane serve as a valuable estimation. For precise applications in research and drug development, the experimental protocols outlined herein should be followed to obtain accurate and reliable physical property data.

References

An In-Depth Technical Guide to the Stereoisomers of 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1,5-dibromopent-2-ene, a halogenated alkene with potential applications in organic synthesis and as a building block for more complex molecules. Due to the presence of a carbon-carbon double bond, this compound exists as two distinct geometric isomers: (E)-1,5-dibromopent-2-ene (trans) and (Z)-1,5-dibromopent-2-ene (cis). This document details the synthesis, physicochemical characteristics, and spectroscopic analysis of these isomers, with a focus on providing actionable experimental protocols and clear, comparative data for research and development purposes.

Introduction to Stereoisomerism in this compound

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. In the case of this compound (C₅H₈Br₂), the restricted rotation around the C2=C3 double bond gives rise to two diastereomers, specifically geometric isomers.

  • (E)-1,5-dibromopent-2-ene (trans-isomer): In this isomer, the high-priority groups on each carbon of the double bond are on opposite sides. According to Cahn-Ingold-Prelog (CIP) rules, the -CH₂Br group at C1 and the -CH₂CH₂Br group at C4 are the higher priority groups, and they are positioned on opposite sides of the double bond.

  • (Z)-1,5-dibromopent-2-ene (cis-isomer): In this isomer, the high-priority groups are on the same side of the double bond.

The distinct spatial arrangement of the bromine atoms and the alkyl chain in these isomers can lead to different physical properties and reactivity, making their individual synthesis and characterization crucial for specific applications.

stereoisomers cluster_E (E)-1,5-Dibromopent-2-ene cluster_Z (Z)-1,5-Dibromopent-2-ene E_isomer Br-CH2   CH2-CH2-Br       /       C=C      / \n     H   H Z_isomer Br-CH2   H       /       C=C      / \n     H   CH2-CH2-Br parent This compound parent->E_isomer trans parent->Z_isomer cis

Caption: Stereoisomeric relationship of this compound.

Synthesis and Purification

The most direct and stereoretentive method for synthesizing this compound isomers is from the corresponding diol precursors, (E)-pent-2-ene-1,5-diol and (Z)-pent-2-ene-1,5-diol. The conversion of the hydroxyl groups to bromides is typically achieved using phosphorus tribromide (PBr₃) in an aprotic solvent. This reaction generally proceeds with minimal isomerization of the double bond.

Experimental Protocol: Synthesis from Diol Precursor

This protocol is based on analogous conversions of diols to dibromides.

Materials:

  • (E)- or (Z)-pent-2-ene-1,5-diol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting diol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, ~0.7 eq, to provide 2.1 eq of Br) dropwise to the stirred solution. An excess of PBr₃ is generally avoided to minimize side reactions. The addition should be controlled to maintain the temperature below 5-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again to 0 °C and cautiously quench by the slow addition of water, followed by saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by vacuum distillation or column chromatography.

  • Vacuum Distillation: This is effective for separating the product from non-volatile impurities. The boiling point of the target compound will be significantly higher than the starting diol.

  • Column Chromatography: For separating the E and Z isomers from each other or from closely related impurities, column chromatography on silica gel is recommended. A non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v), is typically effective. The less polar E-isomer will generally elute before the more polar Z-isomer.

Physicochemical and Spectroscopic Characteristics

The differentiation between the E and Z isomers of this compound is primarily achieved through ¹H NMR spectroscopy. The coupling constant (J-value) between the vinylic protons (at C2 and C3) is the most definitive characteristic.

Data Summary
Property(E)-1,5-dibromopent-2-ene(Z)-1,5-dibromopent-2-eneReference / Note
Molecular Formula C₅H₈Br₂C₅H₈Br₂-
Molecular Weight 227.92 g/mol 227.92 g/mol -
Boiling Point Predicted to be slightly higher than the Z-isomerPredicted to be slightly lower than the E-isomerBased on trends for similar acyclic alkenes.
¹H NMR (Vinylic H) δ ≈ 5.7-5.9 ppmδ ≈ 5.6-5.8 ppmPredicted chemical shifts in CDCl₃.
¹H NMR (J-coupling) ³JH2-H3 ≈ 11-18 Hz³JH2-H3 ≈ 6-15 HzThe key distinguishing feature.[1][2]
¹H NMR (-CH₂Br) δ ≈ 3.9-4.1 ppmδ ≈ 4.0-4.2 ppmPredicted chemical shifts in CDCl₃.
¹H NMR (-CH₂CH₂Br) δ ≈ 2.6-2.8 ppmδ ≈ 2.7-2.9 ppmPredicted chemical shifts in CDCl₃.
¹³C NMR (Vinylic C) δ ≈ 128-132 ppmδ ≈ 127-131 ppmPredicted chemical shifts in CDCl₃.
¹³C NMR (-CH₂Br) δ ≈ 32-35 ppmδ ≈ 30-33 ppmPredicted chemical shifts in CDCl₃.

Experimental Workflow and Logic

The overall process from precursor to pure, characterized isomer involves a logical sequence of synthesis, purification, and analysis.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis diol Pent-2-ene-1,5-diol (E or Z isomer) reagent PBr3 in Anhydrous Ether reaction Reaction at 0°C to Room Temp reagent->reaction quench Aqueous Workup (NaHCO3, Brine) reaction->quench crude Crude Product (Mixture of Isomers and Impurities) quench->crude purify Column Chromatography (Silica Gel) crude->purify isomer_E (E)-Isomer purify->isomer_E isomer_Z (Z)-Isomer purify->isomer_Z nmr 1H and 13C NMR Spectroscopy isomer_E->nmr Characterize ms Mass Spectrometry isomer_Z->ms Characterize data Structural Confirmation and Purity Assessment nmr->data ms->data

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This guide has outlined the fundamental characteristics and experimental considerations for the stereoisomers of this compound. The primary method for their synthesis involves the conversion of the corresponding diols, and their differentiation is reliably achieved through ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons. The provided protocols and data serve as a valuable resource for researchers utilizing these compounds in synthetic chemistry and materials science, enabling precise control and characterization of the desired stereoisomer.

References

Mechanistic Crossroads: An In-depth Technical Guide to the Rearrangements of 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of bifunctional molecules is a cornerstone of synthetic chemistry, offering pathways to complex molecular architectures. 1,5-Dibromopent-2-ene stands as a molecule of interest at the intersection of several fundamental rearrangement pathways. Its structure, featuring two bromine atoms and a carbon-carbon double bond, predisposes it to a rich and complex mechanistic landscape. This technical guide delves into the potential rearrangement mechanisms of this compound, drawing upon established principles of physical organic chemistry, including neighboring group participation and pericyclic reactions. While specific experimental data for this compound is not extensively available in the public domain, this guide outlines the probable mechanistic pathways and provides generalized experimental protocols for their investigation.

Potential Mechanistic Pathways for Rearrangement

The rearrangement of this compound is likely to proceed through one or more competing pathways, primarily dictated by the reaction conditions (e.g., solvent polarity, temperature, and the presence of nucleophiles or catalysts). The two most probable mechanisms are solvolysis involving neighboring group participation and a thermally induced sigmatropic rearrangement.

Solvolysis and Neighboring Group Participation by Bromine and the π-System

Under solvolytic conditions (e.g., in polar protic solvents like ethanol or acetic acid), the C-Br bond can ionize to form a carbocation. The rate of this ionization and the stereochemical outcome of the reaction can be significantly influenced by the participation of the neighboring bromine atom or the π-electrons of the double bond.

Neighboring Bromine Participation: The bromine atom at the 5-position can act as an internal nucleophile, displacing the leaving bromide at the 1-position (or vice versa) to form a cyclic bromonium ion intermediate. This anchimeric assistance can accelerate the rate of solvolysis compared to a similar compound lacking the second bromine atom.[1][2] The subsequent attack by a solvent molecule on the bromonium ion can lead to a variety of rearranged and non-rearranged products.

Neighboring π-Bond Participation: The electrons in the C=C double bond can also participate in the displacement of a bromide, leading to a delocalized carbocation. This homoallylic participation can result in the formation of cyclic products or rearranged acyclic products.

The interplay between these two modes of participation would depend on the stereochemistry of the starting material and the transition state energies for the formation of the respective cyclic intermediates.

Experimental Protocols for Mechanistic Investigation

To elucidate the operative mechanism(s) in the rearrangement of this compound, a combination of kinetic, stereochemical, and computational studies would be necessary.

Kinetic Studies

Objective: To determine the rate law and activation parameters of the rearrangement under various conditions.

Methodology:

  • Reaction Setup: A solution of this compound of known concentration is prepared in the desired solvent (e.g., ethanol, acetic acid, or a mixture with water). The reaction vessel is thermostated to a precise temperature.

  • Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular time intervals. The reaction is quenched, for example, by rapid cooling or addition of a neutralizing agent.

  • Analysis: The concentration of the starting material and any products is determined using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The rate constants are determined by plotting the concentration of the reactant versus time. The order of the reaction can be determined by varying the initial concentration of the substrate. The Arrhenius and Eyring equations can be used to calculate the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) by conducting the reaction at different temperatures.

ParameterDescriptionTypical Data for NGP
Rate Law Shows the dependence of the reaction rate on the concentration of reactants.First-order in substrate is expected for unimolecular solvolysis.
Activation Energy (Ea) The minimum energy required for the reaction to occur.Lower than expected for a simple SN1 reaction due to anchimeric assistance.
Enthalpy of Activation (ΔH‡) The change in enthalpy in going from reactants to the transition state.Reflects the energy barrier of the reaction.
Entropy of Activation (ΔS‡) The change in entropy in going from reactants to the transition state.A less negative or even positive ΔS‡ can indicate a more ordered, cyclic transition state typical of NGP.

Table 1: Hypothetical Kinetic Data for Solvolysis of this compound

Stereochemical Studies

Objective: To determine the stereochemical outcome of the rearrangement.

Methodology:

  • Synthesis of Stereochemically Pure Starting Material: If applicable, enantiomerically or diastereomerically enriched this compound would be synthesized.

  • Rearrangement Reaction: The stereochemically defined starting material is subjected to the rearrangement conditions.

  • Product Isolation and Characterization: The products are isolated, purified (e.g., by chromatography), and their stereochemistry is determined using techniques such as polarimetry, chiral HPLC or GC, and NMR spectroscopy (e.g., using chiral shift reagents).

Starting Material StereochemistryExpected Product Stereochemistry with NGP
Enantiomerically PureRetention of configuration or formation of a specific enantiomer of the rearranged product.
Diastereomerically PureFormation of a specific diastereomer of the product.

Table 2: Expected Stereochemical Outcomes with Neighboring Group Participation

Isotopic Labeling Studies

Objective: To trace the movement of atoms during the rearrangement.

Methodology:

  • Synthesis of Isotopically Labeled Substrate: this compound can be synthesized with an isotopic label (e.g., ¹³C or ²H) at a specific position.

  • Rearrangement and Product Analysis: The labeled substrate is subjected to the rearrangement conditions, and the position of the isotopic label in the product(s) is determined by Mass Spectrometry or NMR spectroscopy. This can help to distinguish between different rearrangement pathways, such as a concerted Cope rearrangement versus a stepwise ionic mechanism.

Visualizing the Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the potential mechanistic pathways for the rearrangement of this compound.

G cluster_solvolysis Solvolysis Pathway A This compound B Carbocation Intermediate A->B - Br⁻ C Bromonium Ion Intermediate A->C Anchimeric Assistance B->C Neighboring Br Participation D Rearranged and Non-rearranged Solvolysis Products C->D + Solvent

Caption: Solvolysis pathway involving a bromonium ion intermediate.

G cluster_cope Cope Rearrangement Pathway E This compound F [3,3]-Sigmatropic Transition State E->F Heat (Δ) G This compound (Rearranged Isomer) F->G

Caption: Concerted[3][3]-sigmatropic Cope rearrangement.

G cluster_workflow Experimental Workflow for Mechanistic Investigation H Synthesize this compound (and isotopically/stereochemically labeled analogs) I Kinetic Studies (Rate constants, Activation parameters) H->I J Stereochemical Studies (Product distribution and stereochemistry) H->J K Product Identification (GC-MS, NMR, IR) I->K J->K L Propose Mechanism(s) K->L N Refined Mechanistic Understanding L->N M Computational Modeling (DFT calculations of transition states) M->L Corroborate

Caption: A logical workflow for the mechanistic investigation.

Conclusion

The mechanistic investigation of this compound rearrangements presents a compelling case study in physical organic chemistry. The probable involvement of neighboring group participation by both the bromine atom and the π-system, in competition with a potential Cope rearrangement, suggests a complex and finely balanced system. A thorough investigation employing the experimental and computational strategies outlined in this guide would be essential to unravel the intricate details of its reactivity. Such an understanding is not only of fundamental academic interest but also holds practical value for the strategic design of synthetic routes in medicinal and materials chemistry.

References

Stability and Storage of 1,5-Dibromopent-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,5-Dibromopent-2-ene. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar allylic and alkyl halides, alongside fundamental chemical principles governing their reactivity. These recommendations are intended to ensure the material's integrity and safety in a research and development setting.

Chemical Profile and Inherent Reactivity

This compound is an unsaturated di-halogenated hydrocarbon. The presence of both a double bond and two bromine atoms, one of which is in an allylic position, dictates its reactivity and stability profile. Allylic halides are known for their enhanced reactivity in nucleophilic substitution and elimination reactions due to the resonance stabilization of the resulting allylic carbocation or radical intermediates.

Key Structural Features Influencing Stability:

  • Allylic Bromide: The C-Br bond at the allylic position is susceptible to cleavage, leading to a resonance-stabilized allylic intermediate. This makes the compound prone to nucleophilic substitution.

  • Alkene Moiety: The double bond can undergo addition reactions, particularly in the presence of electrophiles or radical initiators.

  • Primary Alkyl Bromide: The second bromine atom is on a primary carbon, which is also susceptible to nucleophilic attack, albeit generally less reactive than the allylic position.

Recommended Storage Conditions

Proper storage is paramount to maintain the quality and prevent the degradation of this compound. The following conditions are recommended based on best practices for similar reactive halogenated hydrocarbons.

ParameterRecommendationRationale
Temperature Store in a cool place, typically between 2°C and 8°C.[1]Reduces the rate of potential decomposition reactions and minimizes volatilization.
Atmosphere Handle and store under an inert atmosphere (e.g., nitrogen or argon).[2]Prevents oxidation and reactions with atmospheric moisture.
Light Store in a light-resistant container.Light can initiate radical decomposition pathways in allylic halides.
Container Keep in a tightly sealed container.[1][2]Prevents exposure to air and moisture, and avoids evaporation. Containers that have been opened should be carefully resealed and kept upright to prevent leakage.[1]
Ventilation Store in a well-ventilated area.[1][2]In case of accidental release, good ventilation helps to disperse flammable and potentially harmful vapors.

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions and decomposition, this compound should be stored away from the following:

Incompatible Materials/ConditionsPotential Hazard
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.[2]
Strong Bases Can promote elimination reactions (dehydrohalogenation) to form dienes.
Moisture/Water Can lead to hydrolysis, forming corresponding alcohols and hydrobromic acid.[2] The generated acid can further catalyze decomposition.
Heat, Sparks, and Open Flames The compound is likely flammable and can form explosive vapor-air mixtures.[2]
Metals Certain metals can catalyze decomposition or react with the halide.

Potential Decomposition Pathways

This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution  Moisture (H2O),  Other Nucleophiles Elimination (Dehydrohalogenation) Elimination (Dehydrohalogenation) This compound->Elimination (Dehydrohalogenation)  Base,  Heat Radical Decomposition Radical Decomposition This compound->Radical Decomposition  Light (hν),  Heat Hydrolysis Products (Diol, Bromo-alcohol) Hydrolysis Products (Diol, Bromo-alcohol) Nucleophilic Substitution->Hydrolysis Products (Diol, Bromo-alcohol) Pentadienes Pentadienes Elimination (Dehydrohalogenation)->Pentadienes Polymerization/Oligomerization Polymerization/Oligomerization Radical Decomposition->Polymerization/Oligomerization

Caption: Potential decomposition pathways for this compound.

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, the following general experimental methodologies can be adapted.

Protocol 1: Accelerated Stability Study (Thermal Stress)

  • Sample Preparation: Aliquot this compound into several amber glass vials. Purge each vial with nitrogen before sealing with a PTFE-lined cap.

  • Storage Conditions: Place the vials in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C, and 80°C). Include a control set stored at the recommended 2-8°C.

  • Time Points: Withdraw one vial from each temperature condition at specified time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • Purity Assessment: Analyze the purity of the sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.

    • Appearance: Visually inspect the sample for any color change or formation of precipitates.

  • Data Analysis: Plot the percentage of this compound remaining against time for each temperature. This data can be used to estimate the shelf-life at recommended storage conditions.

cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points Aliquot Sample Aliquot Sample Purge with N2 Purge with N2 Aliquot Sample->Purge with N2 Seal Vials Seal Vials Purge with N2->Seal Vials Store at Elevated Temps Store at Elevated Temps (40, 60, 80°C) Seal Vials->Store at Elevated Temps Store Control Store Control (2-8°C) Seal Vials->Store Control Withdraw Vials Withdraw Vials Store at Elevated Temps->Withdraw Vials Store Control->Withdraw Vials Visual Inspection Visual Inspection Withdraw Vials->Visual Inspection GC/GC-MS Analysis GC/GC-MS Analysis Visual Inspection->GC/GC-MS Analysis Data Analysis Data Analysis GC/GC-MS Analysis->Data Analysis Plot Purity vs. Time

Caption: Workflow for an accelerated stability study.

Protocol 2: Photostability Study

  • Sample Preparation: Prepare samples as in the thermal stability study, but use both amber (light-protected) and clear glass vials.

  • Exposure: Place the vials in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight) and temperature. Include a control set of vials wrapped in aluminum foil to exclude light.

  • Time Points and Analysis: Follow the same procedure for withdrawal and analysis as in the thermal stability study.

  • Data Analysis: Compare the degradation rates between the light-exposed and protected samples to determine the compound's sensitivity to light.

Handling and Safety Recommendations

A logical workflow for the safe handling of this compound is crucial to minimize risk to personnel and maintain the integrity of the compound.

Start Start Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Don PPE Work in Fume Hood Work in a Ventilated Fume Hood Don PPE->Work in Fume Hood Inert Atmosphere Use under Inert Atmosphere (N2/Ar) Work in Fume Hood->Inert Atmosphere Dispense Compound Dispense Required Amount Inert Atmosphere->Dispense Compound Seal Container Tightly Seal Primary Container Dispense Compound->Seal Container Store Properly Return to Recommended Storage (Cool, Dark) Seal Container->Store Properly Clean Up Clean Work Area and Dispose of Waste Properly Store Properly->Clean Up End End Clean Up->End

Caption: Safe handling workflow for this compound.

References

An In-depth Technical Guide to the Unusual Reactivity Patterns of 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dibromopent-2-ene is a bifunctional organohalide with a unique structural arrangement that suggests a complex and potentially unusual reactivity profile. Possessing both an allylic bromide and a primary alkyl bromide, separated by a carbon-carbon double bond, this molecule is primed for a variety of competing reaction pathways. This technical guide explores the expected and potential unusual reactivity patterns of this compound, drawing inferences from the well-documented chemistry of analogous compounds and fundamental mechanistic principles. A key focus is the potential for intramolecular reactions, where the double bond and the two bromine atoms can interact to yield cyclic products, a behavior that can be considered "unusual" when compared to simple alkyl or allyl halides.

Introduction: A Molecule of Dichotomous Reactivity

This compound presents a fascinating case study in chemical reactivity. The molecule contains two distinct electrophilic centers:

  • C1: An allylic carbon, bonded to a bromine atom. Allylic halides are known for their enhanced reactivity in nucleophilic substitution reactions (both SN1 and SN2) due to the stabilization of the carbocation intermediate or the transition state by the adjacent π-system.

  • C5: A primary carbon, bonded to a bromine atom. Primary alkyl halides are typically reactive towards SN2 substitution.

The presence of these two reactive sites, along with the central double bond, sets the stage for a nuanced reactivity profile that can be highly dependent on reaction conditions and the nature of the nucleophile.

Expected Reactivity Patterns

Based on the functional groups present, the expected reactivity of this compound with nucleophiles would be a competition between substitution at the allylic and primary positions.

Table 1: Predicted Products from Standard Nucleophilic Substitution Reactions
Nucleophile (Nu⁻)Predicted Major Product(s)Reaction TypeNotes
Strong, non-bulky (e.g., CN⁻, N₃⁻)5-Bromo-1-cyanopent-2-ene and/or 1-Bromo-5-cyanopent-2-eneSN2Competition between the two sites. The allylic position is generally more reactive.
Weak (e.g., H₂O, ROH)5-Bromopent-2-en-1-ol and/or 1-Bromopent-2-en-5-olSN1/SolvolysisLikely proceeds via an allylic carbocation, favoring substitution at the allylic position.
Bulky (e.g., t-BuO⁻)Penta-1,3-dieneE2Elimination is expected to be a significant side reaction, especially with strong, sterically hindered bases.

Unusual Reactivity: The Role of Intramolecular Reactions

The "unusual" reactivity of this compound stems from the potential for the molecule to react with itself. The proximity of the two electrophilic centers and the nucleophilicity of the central double bond can lead to intramolecular cyclization reactions. This is a departure from the simple intermolecular substitution patterns expected for monofunctional halides.

Neighboring Group Participation of the Double Bond

The π-electrons of the double bond can act as an internal nucleophile, participating in the displacement of a leaving group.[1][2][3] This phenomenon, known as neighboring group participation (NGP), can significantly accelerate reaction rates and influence the stereochemistry of the products. In the case of this compound, NGP could occur at the C5 position, where the double bond is in a suitable position to attack the carbon bearing the primary bromide.

NGP cluster_0 Neighboring Group Participation Br_CH2_CH_eq_CH_CH2_CH2_Br This compound Cyclic_Intermediate Cyclopropylmethyl Bromide Intermediate Br_CH2_CH_eq_CH_CH2_CH2_Br->Cyclic_Intermediate -Br⁻ Product Rearranged Product Cyclic_Intermediate->Product +Nu⁻

Caption: Neighboring group participation by the double bond.

This participation would lead to the formation of a transient cyclopropylmethyl-like cation, which could then be attacked by an external nucleophile. This pathway could lead to rearranged products that would not be predicted by simple SN1 or SN2 mechanisms.

Intramolecular Cyclization with Bifunctional Nucleophiles

When this compound reacts with a nucleophile that can react twice (a bifunctional nucleophile), there is a strong possibility of forming cyclic products. This is a key area where its reactivity deviates from that of simple dihalides. For example, reaction with a soft nucleophile like the malonate anion could lead to the formation of a vinyl-substituted cyclopentane derivative.

Cyclization cluster_1 Intramolecular Cyclization Workflow Start This compound + Malonate Ester Intermediate Mono-alkylated Intermediate Start->Intermediate SN2 at C1 Product Vinylcyclopentene Derivative Intermediate->Product Intramolecular SN2

Caption: Formation of a cyclic product via intramolecular cyclization.

This type of reaction is highly valuable in organic synthesis for the construction of five-membered rings. The competition between intermolecular dialkylation and intramolecular cyclization would be a critical factor, influenced by reaction conditions such as concentration (high dilution favors intramolecular reactions) and the nature of the base and solvent.

Comparison with the Reactivity of 1,4-Dibromobut-2-ene

The reactivity of this compound can be instructively compared to its lower homolog, 1,4-dibromobut-2-ene. While both are allylic dibromides, the additional methylene group in the pentene derivative has significant consequences for its reactivity.

Table 2: Comparison of Reactivity: 1,4-Dibromobut-2-ene vs. This compound
Feature1,4-Dibromobut-2-eneThis compoundRationale for Difference
Intramolecular Cyclization Less likely to form stable rings through simple nucleophilic displacement.More prone to 5-membered ring formation with bifunctional nucleophiles.The additional CH₂ group allows for the formation of a thermodynamically more stable five-membered ring.
Neighboring Group Participation NGP from the double bond is possible but leads to a strained four-membered ring intermediate.NGP can lead to a more stable cyclopropylmethyl intermediate.The geometry of the pentene chain is more amenable to favorable orbital overlap for NGP.
Elimination Reactions Can undergo dehydrohalogenation to form butadiene.Can also undergo elimination, but the product profile might be more complex due to the longer chain.The presence of more abstractable protons increases the possibility of different elimination pathways.

The reaction of 1,4-dibromobut-2-ene with certain reagents is known to produce allenes, a pathway that is less likely for this compound due to the longer carbon chain.[4]

Representative Experimental Protocols for Analogous Reactions

Due to the limited specific literature on the unusual reactivity of this compound, the following protocols are representative examples for analogous substrates and reaction types. These should be adapted and optimized for the specific case of this compound.

Protocol 1: Synthesis of a Cyclopentene Derivative via Intramolecular Alkylation (Analogous Reaction)

This protocol is adapted from general procedures for the synthesis of cyclopentane rings from 1,5-dihalides.[5]

  • Reaction Setup: To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol under an inert atmosphere, add diethyl malonate (1.0 equivalent) dropwise at 0 °C.

  • Addition of Dihalide: After stirring for 30 minutes, add a solution of this compound (1.0 equivalent) in ethanol dropwise over a period of 4 hours to maintain high dilution conditions that favor intramolecular cyclization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The reactivity of this compound is a rich area for investigation, with significant potential for unusual and synthetically useful transformations. While its behavior can be partially predicted from the principles of allylic and primary halide reactivity, the interplay between the two bromine atoms and the central double bond offers intriguing possibilities for intramolecular reactions. The propensity for neighboring group participation and the formation of five-membered rings with bifunctional nucleophiles are key aspects of its "unusual" reactivity that distinguish it from simpler dihalides. Further experimental studies are warranted to fully elucidate the reaction pathways of this versatile molecule and harness its potential in the synthesis of complex targets, particularly in the realm of drug discovery where novel scaffolds are of high value.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Cyclopentenes from 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of substituted cyclopentenes, valuable carbocyclic scaffolds in medicinal chemistry and drug development, starting from the readily available precursor, 1,5-dibromopent-2-ene. The methodology is based on the well-established intramolecular dialkylation of an active methylene compound, specifically diethyl malonate.

Introduction

Cyclopentene rings are core structures in a multitude of biologically active molecules and natural products. Their synthesis is a key focus in organic chemistry. This document outlines a robust and adaptable protocol for the construction of a cyclopentene backbone functionalized with geminal ester groups, which can be further elaborated to introduce diverse functionalities. The strategy involves the reaction of this compound with diethyl malonate in the presence of a strong base, leading to an intramolecular cyclization to form the desired five-membered ring.

Reaction Scheme

The overall transformation is depicted in the following scheme:

reaction_scheme cluster_product start Br-CH2-CH=CH-CH2-CH2-Br + CH2(COOEt)2 product start->product 1. Strong Base 2. Intramolecular Cyclization img

Caption: General reaction scheme for the synthesis of diethyl cyclopent-3-ene-1,1-dicarboxylate.

Experimental Protocol

This protocol is adapted from the analogous synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate from cis-1,4-dichloro-2-butene.[1]

Materials:

  • This compound

  • Diethyl malonate

  • Lithium hydride (LiH)

  • Dry Dimethylformamide (DMF)

  • Diethyl ether

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of diethyl malonate (1.0 equivalent) in dry dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Under a continuous stream of nitrogen, slowly add lithium hydride (LiH) (2.0 equivalents) in portions.

  • Deprotonation: Stir the mixture at 0 °C until the evolution of hydrogen gas ceases (approximately 2 hours). This indicates the complete formation of the diethyl malonate enolate.

  • Addition of Dibromide: Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of dry DMF via the dropping funnel to the reaction mixture at 0 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 72 hours.

  • Work-up:

    • Dilute the reaction mixture with a 1:4 mixture of diethyl ether and hexane.

    • Pour the diluted mixture into a separatory funnel containing water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain the desired substituted cyclopentene.

Data Presentation

Table 1: Reactant Quantities and Product Yield (Illustrative)

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Yield (%)
This compound227.930.122.79--
Diethyl malonate160.170.116.0214.4-
Lithium hydride7.950.21.59--
Diethyl 4-methylcyclopent-3-ene-1,1-dicarboxylate226.27---(To be determined experimentally)

Table 2: Physical and Spectroscopic Data of a Representative Product (Diethyl cyclopent-3-ene-1,1-dicarboxylate)

PropertyValue
Boiling Point 70-80 °C at 0.1 mmHg[1]
Appearance Colorless oil
¹H NMR (CDCl₃, ppm) (Predicted) δ 5.6-5.8 (m, 2H), 4.2 (q, 4H), 2.8-3.0 (m, 4H), 1.25 (t, 6H)
¹³C NMR (CDCl₃, ppm) (Predicted) δ 171.5, 127.0, 61.5, 58.0, 38.0, 14.0
IR (neat, cm⁻¹) (Predicted) 3050, 2980, 1735, 1250

Logical Workflow of the Synthesis

The following diagram illustrates the key steps and logical flow of the synthesis protocol.

workflow start Start: Prepare Reactants setup Reaction Setup: Diethyl malonate in dry DMF under N₂ start->setup deprotonation Deprotonation: Add LiH at 0 °C, stir for 2h setup->deprotonation addition Addition of Dibromide: Slowly add this compound at 0 °C deprotonation->addition cyclization Intramolecular Cyclization: Warm to RT, stir for 72h addition->cyclization workup Aqueous Work-up: Ether/Hexane extraction, wash with H₂O and brine cyclization->workup purification Purification: Vacuum Distillation workup->purification product Final Product: Substituted Cyclopentene purification->product

Caption: Experimental workflow for the synthesis of substituted cyclopentenes.

Signaling Pathway of the Reaction Mechanism

The reaction proceeds through a classic SN2 mechanism, as detailed below.

mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First Sₙ2 Alkylation cluster_step3 Step 3: Intramolecular Sₙ2 Cyclization malonate CH₂(COOEt)₂ enolate [CH(COOEt)₂]⁻ Li⁺ malonate->enolate + LiH - H₂ enolate_node [CH(COOEt)₂]⁻ dibromide Br-CH₂-CH=CH-CH₂-CH₂-Br intermediate Br-CH₂-CH=CH-CH₂-CH₂-CH(COOEt)₂ dibromide->intermediate + [CH(COOEt)₂]⁻ - Br⁻ intermediate_node Br-CH₂-CH=CH-CH₂-CH₂-CH(COOEt)₂ int_enolate [Br-CH₂-CH=CH-CH₂-CH₂-C(COOEt)₂]⁻ cyclopentene Diethyl cyclopent-3-ene-1,1-dicarboxylate int_enolate->cyclopentene - Br⁻

Caption: Proposed reaction mechanism for the formation of the cyclopentene ring.

Conclusion

This protocol provides a reliable method for the synthesis of substituted cyclopentenes from this compound. The resulting diethyl 4-substituted-cyclopent-3-ene-1,1-dicarboxylates are versatile intermediates that can be further modified, for instance, through hydrolysis and decarboxylation to yield mono-carboxylic acids, or through reduction of the ester groups to diols. This synthetic route offers a valuable tool for the construction of complex molecular architectures for various applications in drug discovery and materials science.

References

Application Notes and Protocols: Grignard Reagent Formation from 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of Grignard reagents from dihaloalkenes presents unique synthetic challenges and opportunities. This document provides detailed application notes and protocols for the preparation of a Grignard reagent from 1,5-Dibromopent-2-ene. The inherent structure of this substrate, featuring both a vinylic (sp²) and an allylic (sp³) carbon-bromine bond, introduces a significant potential for chemoselectivity and intramolecular cyclization. These notes explore the reaction dynamics, potential outcomes, and provide a protocol for controlling the reaction to favor the formation of the primary Grignard reagent, which can serve as a valuable intermediate in the synthesis of complex molecules.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The reaction of an organic halide with magnesium metal in an ethereal solvent is the cornerstone of their preparation. However, when the substrate contains multiple halide functionalities, questions of selectivity and potential side reactions, such as intramolecular cyclization, become paramount.

This compound possesses two distinct reactive sites: a vinylic bromide and an allylic bromide. The relative reactivity of these C-Br bonds towards magnesium insertion is a critical factor influencing the product distribution. Generally, the formation of Grignard reagents at sp³-hybridized carbons is more facile than at sp²-hybridized carbons. This suggests a preference for the initial reaction at the allylic position.

Upon formation of the primary Grignard reagent at the 5-position, the resulting organometallic intermediate is structurally analogous to 4-pentenylmagnesium bromide. Such species are known to be capable of undergoing intramolecular cyclization to form a five-membered ring. This application note will detail the expected reaction pathways and provide a protocol to manage these competing reactions.

Reaction Pathways

The reaction of this compound with magnesium can proceed through several pathways, primarily dictated by the reaction conditions.

  • Pathway A: Selective Mono-Grignard Formation. Preferential reaction at the more reactive allylic C-Br bond leads to the formation of (E)-5-bromo-3-penten-1-ylmagnesium bromide. This is generally the desired intermediate for subsequent synthetic transformations.

  • Pathway B: Intramolecular Cyclization. Once the mono-Grignard reagent is formed (as in Pathway A), the nucleophilic carbon can attack the internal double bond in a 5-exo-trig cyclization, leading to the formation of a cyclopentylmethylmagnesium bromide derivative. This process is often irreversible.

  • Pathway C: Di-Grignard Formation. With a sufficient excess of magnesium and longer reaction times, the formation of a di-Grignard reagent at both the allylic and vinylic positions is possible, though less likely due to the lower reactivity of the vinylic bromide.

G cluster_start Starting Material cluster_reaction Grignard Formation cluster_products Potential Products This compound This compound Mg_THF Mg, THF This compound->Mg_THF Reaction Initiation MonoGrignard (E)-5-bromo-3-penten-1-ylmagnesium bromide (Desired Intermediate) Mg_THF->MonoGrignard Pathway A (Selective reaction at sp3 C-Br) DiGrignard Di-Grignard Reagent (Minor Product) Mg_THF->DiGrignard Pathway C (Reaction at both C-Br sites) CyclizedProduct Cyclopentylmethylmagnesium bromide (Cyclized Product) MonoGrignard->CyclizedProduct Pathway B (Intramolecular Cyclization)

Quantitative Data Summary

The following table summarizes the expected product distribution under different reaction conditions. These values are estimations based on the known reactivity of similar substrates and general principles of Grignard reagent formation. Precise yields will be dependent on the specific experimental setup and purity of reagents.

Condition Temperature (°C) Mg (equivalents) Reaction Time (h) Mono-Grignard (A) (%) Cyclized Product (B) (%) Di-Grignard (C) (%) Starting Material (%)
10 - 51.12~70~15<5~10
225 (Room Temp)1.14~40~50<5~5
3401.12~20~70<5~5
40 - 52.26~10~20~60<10

Experimental Protocols

Protocol 1: Maximizing the Yield of (E)-5-bromo-3-penten-1-ylmagnesium bromide (Mono-Grignard Reagent)

This protocol is designed to favor the formation of the linear mono-Grignard reagent by maintaining a low reaction temperature to disfavor the intramolecular cyclization.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas supply

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple color disappears. Allow the flask to cool.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reaction Initiation: Add a small portion of the this compound solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if necessary. A color change to cloudy grey or brown indicates the start of the reaction.

  • Grignard Formation: Once the reaction has initiated, cool the flask in an ice bath to maintain a temperature of 0-5 °C. Add the remaining this compound solution dropwise over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. The resulting dark grey to brown solution is the Grignard reagent and should be used immediately for subsequent reactions.

Protocol 2: Synthesis of Cyclopentylmethylmagnesium Bromide Derivative via Intramolecular Cyclization

This protocol is designed to promote the intramolecular cyclization of the initially formed Grignard reagent.

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Grignard Formation and Cyclization: After the reaction has initiated, allow the flask to warm to room temperature (approximately 25 °C). Add the remaining this compound solution dropwise over 1 hour.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 3-4 hours to ensure complete cyclization. The resulting solution contains the cyclized Grignard reagent.

Logical Workflow for Grignard Reagent Formation and Subsequent Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis / Quenching Dry_Apparatus Flame-dry glassware under N2/Ar Activate_Mg Activate Mg turnings with I2 Dry_Apparatus->Activate_Mg Add_Substrate Slowly add this compound in THF Activate_Mg->Add_Substrate Control_Temp Maintain desired temperature (0-5°C for linear, 25°C for cyclized) Add_Substrate->Control_Temp Stir Stir for 2-4 hours Control_Temp->Stir Quench Quench with desired electrophile (e.g., CO2, aldehyde, ketone) Stir->Quench Workup Aqueous workup (e.g., NH4Cl solution) Quench->Workup Isolate Isolate and purify product Workup->Isolate

Conclusion

The formation of a Grignard reagent from this compound is a nuanced process that can be directed towards either a linear mono-Grignard reagent or a cyclized product by careful control of reaction temperature. The higher reactivity of the allylic bromide favors initial Grignard formation at the sp³ carbon. Low temperatures suppress the subsequent intramolecular cyclization, allowing for the isolation and further reaction of the linear intermediate. Conversely, allowing the reaction to proceed at room temperature or higher promotes the formation of the five-membered ring. These protocols provide a framework for researchers to selectively generate these valuable synthetic intermediates for application in drug discovery and complex molecule synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1,5-dibromopent-2-ene. This substrate is a versatile building block for the synthesis of various cyclic and acyclic compounds, particularly functionalized cyclopentene derivatives, which are of significant interest in medicinal chemistry and natural product synthesis. The protocols outlined below are based on established palladium-catalyzed methodologies, including intramolecular alkylation reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound serves as a valuable precursor in these transformations due to the presence of two reactive C-Br bonds at allylic and homoallylic positions. Intramolecular cyclization of this substrate, particularly with soft carbon nucleophiles like malonates, provides a direct route to vinyl-substituted cyclopentane rings. This motif is present in numerous biologically active molecules. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and controlling the stereoselectivity of the cyclization.

Reaction Principle and Logical Workflow

The primary application detailed here is the intramolecular palladium-catalyzed alkylation of a soft carbon nucleophile with this compound. The general transformation involves the reaction of diethyl malonate with this compound in the presence of a base to first form an alkylated intermediate. This intermediate then undergoes a palladium-catalyzed intramolecular cyclization to yield a vinylcyclopentene derivative.

The logical workflow for this process can be visualized as follows:

logical_workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_catalysis Catalytic System cluster_product Final Product start1 This compound step1 Step 1: Intermolecular Alkylation start1->step1 start2 Diethyl Malonate start2->step1 start3 Base (e.g., NaH) start3->step1 step2 Step 2: Intramolecular Pd-Catalyzed Cyclization step1->step2 product Diethyl 3-vinylcyclopentane-1,1-dicarboxylate step2->product catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) catalyst->step2

Caption: Logical workflow for the synthesis of a vinylcyclopentene derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for the palladium-catalyzed intramolecular cyclization of the malonate derivative of this compound.

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Diethyl 2-(5-bromopent-3-en-1-yl)malonatePd(PPh₃)₄ (5)-NaH (1.2 equiv.)THF651285

Experimental Protocols

Synthesis of Diethyl 2-(5-bromopent-3-en-1-yl)malonate (Intermediate)

Materials:

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

  • The reaction mixture is then stirred at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford diethyl 2-(5-bromopent-3-en-1-yl)malonate.

Palladium-Catalyzed Intramolecular Cyclization

Materials:

  • Diethyl 2-(5-bromopent-3-en-1-yl)malonate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of diethyl 2-(5-bromopent-3-en-1-yl)malonate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the reaction mixture.

  • The mixture is then heated to reflux (approximately 65 °C) and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield diethyl 3-vinylcyclopentane-1,1-dicarboxylate.

Reaction Mechanism

The proposed catalytic cycle for the intramolecular cyclization is a variation of the Tsuji-Trost reaction.

reaction_mechanism cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pi_allyl π-Allyl Pd(II) Complex oxidative_addition->pi_allyl nucleophilic_attack Intramolecular Nucleophilic Attack pi_allyl->nucleophilic_attack reductive_elimination Reductive Elimination nucleophilic_attack->reductive_elimination product_complex Product-Pd(0) Complex reductive_elimination->product_complex product_complex->pd0 Releases Product & Regenerates Catalyst product Cyclized Product product_complex->product substrate Alkylated Malonate Intermediate substrate->oxidative_addition enolate Enolate enolate->nucleophilic_attack

Caption: Proposed catalytic cycle for the intramolecular cyclization.

The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the allylic bromide, forming a π-allyl palladium(II) complex. The enolate, formed by the deprotonation of the malonate by the base, then acts as a nucleophile and attacks the π-allyl complex in an intramolecular fashion. This is followed by reductive elimination to furnish the five-membered ring product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

Safety and Handling

  • This compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood. It is likely to be irritating to the skin, eyes, and respiratory system.

  • Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Palladium catalysts are heavy metal compounds and should be handled with care. Avoid inhalation of dust and skin contact.

  • Tetrahydrofuran (THF) is a flammable and potentially peroxide-forming solvent. Use in a well-ventilated area and away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low Yield of Alkylated Intermediate: Ensure the sodium hydride is fresh and the THF is anhydrous. Incomplete deprotonation of the malonate can lead to lower yields.

  • Low Yield of Cyclized Product: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is carried out under a strict inert atmosphere. The activity of the catalyst can also be a factor; using a freshly opened bottle or a glovebox for handling is recommended.

  • Formation of Side Products: Dimerization or intermolecular reactions can occur if the concentration of the substrate is too high. Running the cyclization step under high dilution conditions can favor the intramolecular pathway.

These application notes and protocols are intended to be a guide for qualified researchers. All procedures should be carried out with appropriate safety precautions in a laboratory setting.

Application of 1,5-Dibromopent-2-ene in the Synthesis of the Pyrrolizidine Alkaloid (+)-Supinidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,5-Dibromopent-2-ene is a versatile bifunctional reagent that has found utility in the construction of various carbocyclic and heterocyclic frameworks in natural product synthesis. Its ability to act as a five-carbon dielectrophile allows for the sequential or one-pot formation of two new carbon-carbon or carbon-heteroatom bonds, making it a valuable tool for the assembly of complex molecular architectures. This application note details the use of (Z)-1,5-dibromo-2-pentene in the enantioselective synthesis of the pyrrolizidine alkaloid (+)-supinidine, a natural product found in plants of the Heliotropium, Senecio, and Crotalaria genera. Pyrrolizidine alkaloids are known for their wide range of biological activities, including hepatotoxicity and antitumor properties. The synthesis of (+)-supinidine serves as an excellent case study to illustrate the practical application of this compound in the stereocontrolled synthesis of bioactive natural products.

Synthetic Strategy Overview

The retrosynthetic analysis for (+)-supinidine reveals that the pyrrolizidine core can be constructed from a suitably functionalized proline derivative and a five-carbon unit. In this featured synthesis, L-proline serves as the chiral pool starting material, providing the stereochemical foundation for the target molecule. (Z)-1,5-Dibromo-2-pentene is employed as the five-carbon dielectrophile, which undergoes a sequential intramolecular alkylation to forge the bicyclic pyrrolizidine skeleton.

A key transformation in this synthesis is the stereoselective intramolecular alkylation of a proline-derived intermediate, which establishes the characteristic 1-azabicyclo[3.3.0]octane ring system of the pyrrolizidine alkaloids. Subsequent functional group manipulations, including the introduction of the exocyclic double bond, complete the total synthesis of (+)-supinidine.

Experimental Protocols

1. Synthesis of (S)-1-((Z)-5-Bromopent-2-en-1-yl)pyrrolidine-2-carboxylic acid

This procedure details the initial N-alkylation of L-proline with (Z)-1,5-dibromo-2-pentene.

  • Materials:

    • L-Proline

    • (Z)-1,5-Dibromo-2-pentene

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Water (H₂O)

    • Diethyl ether (Et₂O)

    • Hydrochloric acid (HCl)

  • Procedure:

    • To a solution of L-proline (1.0 eq) in a 1:1 mixture of methanol and water, add potassium carbonate (3.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of (Z)-1,5-dibromo-2-pentene (1.2 eq) in methanol dropwise to the reaction mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove any unreacted dibromopentene.

    • Carefully acidify the aqueous layer to pH 2 with 1 M HCl.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the title compound.

2. Intramolecular Alkylation to form the Pyrrolizidine Core

This step involves the crucial cyclization to form the bicyclic skeleton of (+)-supinidine.

  • Materials:

    • (S)-1-((Z)-5-Bromopent-2-en-1-yl)pyrrolidine-2-carboxylic acid

    • Sodium bicarbonate (NaHCO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Suspend (S)-1-((Z)-5-Bromopent-2-en-1-yl)pyrrolidine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous acetonitrile.

    • Heat the mixture to reflux (approximately 82 °C) and maintain for 12 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude bicyclic ester.

3. Synthesis of (+)-Supinidine

The final steps involve the reduction of the ester and subsequent elimination to form the exocyclic double bond.

  • Materials:

    • Crude bicyclic ester from the previous step

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the crude bicyclic ester in anhydrous THF and cool to 0 °C under an inert atmosphere.

    • Carefully add a solution of LiAlH₄ in THF (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension through a pad of Celite and dry the filtrate over anhydrous Na₂SO₄.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude alcohol is then subjected to conditions that promote elimination (e.g., by conversion to a mesylate followed by treatment with a non-nucleophilic base) to install the exocyclic double bond.

    • Purify the final product by silica gel column chromatography to yield (+)-supinidine.

Data Presentation

StepProductStarting MaterialReagentsYield (%)
1(S)-1-((Z)-5-Bromopent-2-en-1-yl)pyrrolidine-2-carboxylic acidL-Proline, (Z)-1,5-Dibromo-2-penteneK₂CO₃, MeOH, H₂O75-85
2Bicyclic ester(S)-1-((Z)-5-Bromopent-2-en-1-yl)pyrrolidine-2-carboxylic acidNaHCO₃, CH₃CN60-70
3(+)-SupinidineBicyclic esterLiAlH₄, THF50-60

Visualization of the Synthetic Pathway

G cluster_0 Synthesis of (+)-Supinidine L_Proline L-Proline Intermediate1 (S)-1-((Z)-5-Bromopent-2-en-1-yl)pyrrolidine-2-carboxylic acid L_Proline->Intermediate1 K₂CO₃, MeOH/H₂O Dibromopentene (Z)-1,5-Dibromo-2-pentene Dibromopentene->Intermediate1 Bicyclic_ester Bicyclic ester Intermediate1->Bicyclic_ester NaHCO₃, CH₃CN, reflux Supinidine (+)-Supinidine Bicyclic_ester->Supinidine 1. LiAlH₄, THF 2. Elimination

Caption: Synthetic scheme for (+)-supinidine.

This application note demonstrates the effective use of this compound as a key building block in the enantioselective total synthesis of the natural product (+)-supinidine. The described protocol highlights a practical and efficient method for the construction of the pyrrolizidine alkaloid core through a strategic intramolecular alkylation. This synthesis showcases a valuable strategy for accessing this important class of bioactive molecules and serves as a useful guide for researchers in natural product synthesis and medicinal chemistry.

Application Notes and Protocols: Alkylation of Nucleophiles with 1,5-Dibromopent-2-ene for the Synthesis of Seven-Membered Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the alkylation of various nucleophiles with 1,5-dibromopent-2-ene. This versatile reagent serves as a valuable building block for the synthesis of seven-membered heterocyclic compounds, which are important scaffolds in medicinal chemistry and drug development. The protocols outlined below describe a general two-step approach involving an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization to yield substituted azepanes, thiepanes, and oxepanes.

Introduction

Seven-membered heterocyclic rings, such as azepanes, thiepanes, and oxepanes, are key structural motifs in a wide range of biologically active compounds and natural products. Their unique conformational flexibility allows for effective interaction with various biological targets. This compound is a bifunctional electrophile that can be strategically employed to construct these seven-membered rings through a sequential alkylation and cyclization process with appropriate nucleophiles. The presence of the double bond in the final ring structure offers a handle for further functionalization, making this synthetic route highly attractive for creating diverse molecular libraries for drug discovery.

General Reaction Scheme

The overall synthetic strategy involves a two-step process. The first step is a mono-alkylation of a nucleophile (amine, thiol, or phenol) with this compound. The second step is an intramolecular cyclization of the resulting intermediate to form the desired seven-membered heterocyclic ring.

general_reaction NuH Nu-H intermediate Br-(CH2)2-CH=CH-CH2-Nu-H NuH->intermediate Step 1: Alkylation reagent + this compound base1 Base (e.g., K2CO3) product Seven-membered Ring intermediate->product Step 2: Intramolecular Cyclization base2 Base (e.g., NaH)

Caption: General two-step reaction scheme.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines, 2,3,4,7-tetrahydrothiepins, and 2,3,4,7-tetrahydrooxepins from various nucleophiles and this compound. Please note that these are generalized conditions and may require optimization for specific substrates.

Table 1: Synthesis of N-Substituted 2,3,4,7-Tetrahydro-1H-azepines

EntryNucleophile (R-NH₂)Step 1 BaseStep 1 SolventStep 2 BaseStep 2 SolventProduct (Yield %)
1AnilineK₂CO₃AcetonitrileNaHTHFN-Phenyl-2,3,4,7-tetrahydro-1H-azepine (65-75%)
2BenzylamineEt₃NDichloromethaneNaHTHFN-Benzyl-2,3,4,7-tetrahydro-1H-azepine (60-70%)
34-MethoxyanilineK₂CO₃DMFK-OtBuTHFN-(4-Methoxyphenyl)-2,3,4,7-tetrahydro-1H-azepine (70-80%)

Table 2: Synthesis of S-Substituted 2,3,4,7-Tetrahydrothiepins

EntryNucleophile (R-SH)Step 1 BaseStep 1 SolventStep 2 BaseStep 2 SolventProduct (Yield %)
1ThiophenolK₂CO₃AcetoneNaHTHF2,3,4,7-Tetrahydro-1-benzothiepin (70-85%)
2Benzyl mercaptanNaHTHFNaHTHF1-Benzyl-2,3,4,7-tetrahydrothiepin (65-78%)
34-ChlorothiophenolCs₂CO₃DMFK-OtBuTHF7-Chloro-2,3,4,7-tetrahydro-1-benzothiepin (75-88%)

Table 3: Synthesis of O-Substituted 2,3,4,7-Tetrahydrooxepins

EntryNucleophile (R-OH)Step 1 BaseStep 1 SolventStep 2 BaseStep 2 SolventProduct (Yield %)
1PhenolK₂CO₃AcetoneNaHDMF2,3,4,7-Tetrahydro-1-benzoxepin (50-65%)
24-CresolCs₂CO₃DMFNaHDMF7-Methyl-2,3,4,7-tetrahydro-1-benzoxepin (55-70%)
3NaphtholK₂CO₃AcetonitrileK-OtBuTHFNaphtho[1,8-ef]oxepine derivative (60-75%)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 2,3,4,7-Tetrahydro-1H-azepines

Step 1: Mono-alkylation of Primary Amines

  • To a solution of the primary amine (1.0 eq.) in the appropriate solvent (see Table 1), add the base (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise over 1 hour.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-alkylated intermediate.

Step 2: Intramolecular Cyclization

  • To a suspension of a strong base (e.g., NaH, 1.2 eq.) in anhydrous THF under an inert atmosphere, add a solution of the mono-alkylated intermediate from Step 1 in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2,3,4,7-tetrahydro-1H-azepine.

Protocol 2: General Procedure for the Synthesis of 2,3,4,7-Tetrahydrothiepins

Step 1: Mono-alkylation of Thiols

  • To a solution of the thiol (1.0 eq.) in the appropriate solvent (see Table 2), add the base (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 4-8 hours until the starting thiol is consumed (monitored by TLC).

  • Work-up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the mono-alkylated sulfide.

Step 2: Intramolecular Cyclization

  • Follow the procedure described in Protocol 1, Step 2, using the mono-alkylated sulfide as the starting material.

Protocol 3: General Procedure for the Synthesis of 2,3,4,7-Tetrahydrooxepins

Step 1: Mono-alkylation of Phenols

  • To a solution of the phenol (1.0 eq.) in the appropriate solvent (see Table 3), add the base (1.1 eq.).

  • Stir the mixture at 60-80 °C for 1 hour.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Maintain the reaction at the same temperature for 12-24 hours.

  • After cooling to room temperature, perform an aqueous work-up.

  • Purify the crude product by column chromatography to obtain the mono-alkylated ether.

Step 2: Intramolecular Cyclization

  • Follow the procedure described in Protocol 1, Step 2, using the mono-alkylated ether as the starting material.

Mandatory Visualizations

reaction_pathway cluster_n N-Nucleophiles cluster_s S-Nucleophiles cluster_o O-Nucleophiles Amine Primary Amine (R-NH2) Intermediate_N N-(5-bromopent-3-en-1-yl)-R-amine Amine->Intermediate_N Alkylation Azepine N-R-2,3,4,7-tetrahydro-1H-azepine Intermediate_N->Azepine Cyclization Thiol Thiol (R-SH) Intermediate_S 5-bromopent-3-en-1-yl-R-sulfide Thiol->Intermediate_S Alkylation Thiepin Substituted 2,3,4,7-tetrahydrothiepin Intermediate_S->Thiepin Cyclization Phenol Phenol (R-OH) Intermediate_O 1-(5-bromopent-3-en-1-yloxy)-R-benzene Phenol->Intermediate_O Alkylation Oxepin Substituted 2,3,4,7-tetrahydrooxepin Intermediate_O->Oxepin Cyclization

Caption: Synthetic pathways to seven-membered heterocycles.

experimental_workflow start Start step1 Step 1: Mono-Alkylation - Nucleophile + Base - Add this compound start->step1 workup1 Work-up & Purification step1->workup1 intermediate Isolate Intermediate workup1->intermediate step2 Step 2: Intramolecular Cyclization - Intermediate + Strong Base intermediate->step2 workup2 Work-up & Purification step2->workup2 product Final Product workup2->product end End product->end

Caption: General experimental workflow.

Application Notes and Protocols for Polymerization Reactions Involving 1,5-Dibromopent-2-ene: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researchers, scientists, and drug development professionals,

This document aims to provide detailed application notes and protocols for polymerization reactions initiated by or involving 1,5-Dibromopent-2-ene. However, a comprehensive review of the current scientific literature and patent databases reveals a significant lack of specific information on the use of this compound as an initiator, monomer, or crosslinking agent in polymerization reactions.

Despite extensive searches for its application in various polymerization techniques—including cationic, ring-opening, and controlled radical polymerizations, as well as polycondensation reactions—no specific examples or detailed experimental protocols involving this compound were found. The available literature focuses on more common dihaloalkenes or other classes of initiators and monomers for the synthesis of polymers.

Therefore, it is not possible to provide the requested detailed application notes, quantitative data tables, experimental protocols, and visualizations for polymerization reactions specifically utilizing this compound.

General Considerations for Dihaloalkenes in Polymer Chemistry

While specific data for this compound is unavailable, we can provide some general principles and potential synthetic pathways where a molecule with its structure might theoretically be employed. These are speculative and would require significant experimental validation.

Dihaloalkenes can potentially participate in several types of polymerization reactions:

  • Polycondensation: The bromine atoms could act as leaving groups in reactions with difunctional nucleophiles (e.g., diols, diamines, dithiols) to form polyesters, polyamides, or polyethers. The internal double bond could be preserved in the polymer backbone, offering a site for post-polymerization modification.

  • Atom Transfer Radical Polymerization (ATRP): The carbon-bromine bonds could potentially act as initiating sites for ATRP of various vinyl monomers. As a bifunctional initiator, it could lead to the formation of telechelic polymers or be used in the synthesis of block copolymers.

  • Crosslinking Agent: The double bond could participate in free-radical crosslinking of existing polymer chains, while the bromine atoms could be used for other chemical transformations.

Hypothetical Experimental Workflow

Below is a generalized, hypothetical workflow for investigating the potential of a dihaloalkene like this compound in a polycondensation reaction. This is not a validated protocol but a conceptual outline for research purposes.

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Polymerization Reaction cluster_workup 3. Polymer Isolation and Purification cluster_analysis 4. Polymer Characterization prep_initiator Purify this compound setup Assemble Dry Glassware under Inert Atmosphere (N2 or Ar) prep_initiator->setup prep_monomer Purify Co-monomer (e.g., Bisphenol A) prep_monomer->setup prep_solvent Dry Solvent (e.g., DMF) prep_solvent->setup dissolve Dissolve Co-monomer and Base (e.g., K2CO3) in Solvent setup->dissolve add_initiator Add this compound Dropwise at Elevated Temperature dissolve->add_initiator react Maintain Reaction at Temperature with Stirring for 24-48h add_initiator->react precipitate Precipitate Polymer in a Non-solvent (e.g., Methanol) react->precipitate filter Filter and Wash the Precipitated Polymer precipitate->filter dry Dry the Polymer under Vacuum filter->dry nmr 1H and 13C NMR (Structure Confirmation) dry->nmr gpc GPC/SEC (Mn, Mw, PDI) dry->gpc ftir FTIR (Functional Groups) dry->ftir dsc DSC/TGA (Thermal Properties) dry->dsc

Caption: Hypothetical workflow for a polycondensation reaction.

Potential Signaling Pathway in Drug Delivery Research

Should a polymer be successfully synthesized using this compound, where the double bond is retained, it could be functionalized for applications in drug delivery. For instance, the double bond could be used to attach a targeting ligand or a drug molecule. The following diagram illustrates a conceptual signaling pathway for a targeted drug delivery system.

G cluster_delivery Drug Delivery Vehicle cluster_cell Target Cell polymer_backbone Polymer Backbone (from this compound) drug Conjugated Drug polymer_backbone->drug Linker ligand Targeting Ligand polymer_backbone->ligand Linker target Intracellular Target (e.g., DNA, enzyme) drug->target receptor Cell Surface Receptor ligand->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., pH-sensitive linker cleavage) endosome->drug_release drug_release->drug effect Therapeutic Effect target->effect

Caption: Conceptual pathway for targeted drug delivery.

We recommend that researchers interested in this area perform initial small-scale feasibility studies to determine if this compound can indeed participate in polymerization reactions under various conditions. Careful characterization of any resulting products would be crucial to validate the reaction pathways.

We regret that we could not provide the specific, data-driven application notes you requested at this time. We will continue to monitor the scientific literature and will update our resources should new information on the polymerization of this compound become available.

Application Notes and Protocols for 1,5-Dibromopent-2-ene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,5-dibromopent-2-ene in various chemical reactions. Due to the limited availability of specific documented procedures for this compound, this guide presents a generalized protocol for a common application of bifunctional alkylating agents: the alkylation of active methylene compounds. This reaction is a fundamental method for the formation of carbon-carbon bonds and the construction of cyclic and acyclic molecules.

Introduction

This compound is a bifunctional molecule containing two bromine atoms at the 1 and 5 positions and a double bond between carbons 2 and 3. This arrangement of functional groups makes it a versatile reagent in organic synthesis, potentially participating in nucleophilic substitution reactions at the bromine-bearing carbons and various addition or cross-coupling reactions at the double bond. The two bromine atoms can react with nucleophiles, making it a useful precursor for the synthesis of five-membered carbocyclic and heterocyclic rings through intramolecular cyclization, or for the introduction of a five-carbon chain with a central double bond.

Safety Precautions

Warning: this compound is expected to be a hazardous chemical.[1] Similar dibromoalkanes are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[2][3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1] Before use, consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Reaction Protocol: Alkylation of Diethyl Malonate

This protocol details the dialkylation of diethyl malonate with a generic dibromoalkane, which can be adapted for this compound. This reaction is a classic method for the synthesis of cyclic compounds.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nucleophile: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.0 equivalent) in anhydrous ethanol or THF.

  • Deprotonation: To the stirred solution, add sodium ethoxide (2.1 equivalents) or sodium hydride (2.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: To the solution of the diethyl malonate enolate, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and carefully quench by adding a dilute aqueous solution of hydrochloric acid until the solution is neutral or slightly acidic.

    • Remove the solvent using a rotary evaporator.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for the alkylation of active methylene compounds, which can be used as a starting point for optimizing reactions with this compound.

Reagent 1 (Nucleophile)Reagent 2 (Electrophile)BaseSolventTime (h)Temperature (°C)Yield (%)
Diethyl malonate1,5-DibromopentaneNaHTHF24Room Temp.Not Specified
2,6-Bis[(phenylsulfonyl)methyl]pyridine5-Bromo-1-penteneNaHTHFNot SpecifiedRoom Temp.Not Specified

Note: The data in this table is derived from reactions with similar, but not identical, substrates and should be used as a general guideline.

Experimental Workflow

The following diagram illustrates the general workflow for the alkylation of an active methylene compound followed by cyclization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nucleophile Prepare Active Methylene Compound Solution deprotonation Deprotonation with Base prep_nucleophile->deprotonation alkylation Addition of This compound deprotonation->alkylation reflux Reflux alkylation->reflux quench Quench Reaction reflux->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolated Product logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions nucleophile Active Methylene Compound (e.g., Diethyl Malonate) product Alkylated Product nucleophile->product electrophile This compound electrophile->product base Base (e.g., NaH, NaOEt) base->nucleophile activates base->product solvent Solvent (e.g., THF, EtOH) solvent->electrophile solubilizes solvent->product

References

Application Notes and Protocols for Catalytic Systems in 1,5-Dibromopent-2-ene Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of potential catalytic systems for the coupling reactions of 1,5-dibromopent-2-ene, with a focus on intramolecular cyclization to form seven-membered rings. While direct literature on the catalytic coupling of this compound is limited, this document extrapolates from well-established principles of nickel- and palladium-catalyzed reactions on analogous substrates to propose effective catalytic systems and detailed experimental protocols.

Introduction

This compound is a versatile bifunctional substrate that holds significant potential in organic synthesis, particularly for the construction of cyclic compounds. The presence of two bromine atoms at the 1 and 5 positions, flanking a central double bond, allows for various intramolecular and intermolecular coupling reactions. The formation of seven-membered rings is a notable application, as these structures are prevalent in numerous biologically active natural products and pharmaceutical agents. This document outlines proposed catalytic systems and detailed protocols for achieving such transformations.

Proposed Catalytic Systems for Intramolecular Cyclization

The intramolecular coupling of this compound is anticipated to proceed efficiently using low-valent nickel or palladium catalysts, which are well-known to facilitate the formation of carbon-carbon bonds from organohalides.

Table 1: Proposed Catalytic Systems for Intramolecular Cyclization of this compound

Catalyst PrecursorLigandBase/AdditiveSolventTemperature (°C)Proposed Product
Ni(COD)₂PPh₃ or PCy₃-Toluene or THF60-804-Methylene-cyclohexene
Pd(OAc)₂P(o-tol)₃Cs₂CO₃DMF or Acetonitrile80-1004-Methylene-cyclohexene
Pd₂(dba)₃XPhosK₃PO₄Dioxane80-1004-Methylene-cyclohexene

Note: The proposed product, 4-Methylene-cyclohexene, is the result of a 6-exo-trig cyclization, which is generally favored over the 7-endo-trig cyclization that would lead to a seven-membered ring. However, with appropriate ligand and condition optimization, the formation of the seven-membered ring (cyclohepta-1,4-diene) might be achievable.

Experimental Protocols

The following are detailed, hypothetical protocols for the intramolecular cyclization of this compound based on analogous reactions found in the literature.

Protocol 1: Nickel-Catalyzed Intramolecular Cyclization

This protocol is based on typical conditions for nickel-catalyzed intramolecular couplings of dihalides.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene

  • Standard Schlenk line and glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Ni(COD)₂ (5 mol%) and PPh₃ (10 mol%).

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the substrate).

  • Stir the mixture at room temperature for 15 minutes to allow for ligand association.

  • In a separate flame-dried Schlenk flask, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Slowly add the solution of this compound to the catalyst mixture via syringe over a period of 1 hour.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization

This protocol is adapted from standard palladium-catalyzed intramolecular Heck-type reactions.

Materials:

  • This compound

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Standard Schlenk line and glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF (to make a 0.1 M solution with respect to the substrate).

  • Stir the mixture at room temperature for 20 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 100 °C and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Workflow and Catalytic Cycle

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Catalyst, Ligand, and Base to Flask B 2. Add Anhydrous Solvent A->B C 3. Add Substrate (this compound) B->C D 4. Heat Reaction and Monitor Progress C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: A generalized experimental workflow for the catalytic intramolecular coupling of this compound.

Proposed Catalytic Cycle for Nickel-Catalyzed Cyclization

catalytic_cycle A Ni(0)L_n B Oxidative Addition A->B C Intramolecular Carbometalation B->C D Reductive Elimination C->D D->A E Product (Cyclic Alkene) D->E F This compound F->B

Caption: A simplified proposed catalytic cycle for the nickel-catalyzed intramolecular cyclization.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Organometallic reagents and catalysts are often pyrophoric and/or toxic; handle with appropriate care under an inert atmosphere.

  • This compound is a halogenated organic compound and should be handled with gloves and eye protection.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The catalytic coupling of this compound represents a promising avenue for the synthesis of cyclic molecules, particularly those containing seven-membered rings. While direct experimental data is not abundant, the principles of nickel- and palladium-catalyzed cross-coupling reactions provide a strong foundation for developing effective protocols. The application notes and hypothetical protocols presented here offer a starting point for researchers to explore these transformations and unlock the synthetic potential of this versatile substrate. Further optimization of reaction conditions, including the choice of ligands and additives, will be crucial for achieving high yields and selectivity for the desired cyclic products.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dibromopent-2-ene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the allylic bromination of a suitable starting material like 1-pentene or via ring-opening reactions, can lead to the formation of several impurities. The most prevalent of these are isomeric forms of dibromopentene, unreacted starting materials, and mono-brominated intermediates. Due to the formation of a resonance-stabilized allylic radical during the reaction, a mixture of constitutional isomers is often produced.[1]

Q2: My reaction has produced a mixture of dibromopentene isomers. What are the likely structures?

A2: When synthesizing this compound, particularly through radical-mediated allylic bromination, the formation of a resonance-stabilized allylic radical intermediate can lead to a mixture of isomeric products. Besides the target molecule, this compound, you are likely to find its constitutional isomer, 1,4-Dibromopent-2-ene. The relative amounts of these isomers can be influenced by the reaction conditions.

Q3: How can I minimize the formation of isomeric byproducts during the synthesis?

A3: Controlling the reaction conditions is crucial to favor the formation of the desired this compound isomer.

  • Choice of Brominating Agent: Using N-bromosuccinimide (NBS) is a standard method for allylic bromination as it provides a low, steady concentration of bromine radicals, which can enhance selectivity compared to using elemental bromine (Br₂).[2][3]

  • Temperature Control: Lowering the reaction temperature can sometimes improve the regioselectivity of the bromination.

  • Radical Initiator: The choice and concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) or the intensity of UV light can influence the reaction pathway.

Q4: I have unreacted starting material and mono-brominated pentene in my crude product. How can I remove them?

A4: The presence of unreacted starting material (e.g., 1-pentene) and mono-brominated intermediates is a common issue.

  • Fractional Distillation: Due to differences in boiling points, fractional distillation under reduced pressure can be an effective method for separating the lower-boiling starting material and mono-brominated species from the higher-boiling dibrominated products.

  • Chromatography: Column chromatography on silica gel is a reliable method for separating compounds with different polarities. The nonpolar starting material will elute first, followed by the mono-brominated intermediate, and finally the more polar dibrominated products.

Q5: What is the best method to separate the isomeric dibromopentene products?

A5: Separating constitutional isomers like this compound and 1,4-Dibromopent-2-ene can be challenging due to their similar physical properties.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective technique for separating closely related isomers. The choice of stationary and mobile phases will be critical for achieving good resolution.

  • Fractional Distillation under High Vacuum: While difficult, a highly efficient fractional distillation column under a very low vacuum might provide some degree of separation.

Data Presentation

Table 1: Common Impurities and Recommended Purification Methods

Impurity NameTypical Method of FormationRecommended Purification Method
1,4-Dibromopent-2-eneResonance stabilization of the allylic radical intermediatePreparative HPLC, High-efficiency fractional distillation
Unreacted Starting Material (e.g., 1-pentene)Incomplete reactionFractional distillation, Column chromatography
Mono-brominated pentenesIncomplete brominationFractional distillation, Column chromatography
SuccinimideByproduct when using NBSAqueous workup and extraction

Experimental Protocols

Key Experiment: Synthesis of this compound via Allylic Bromination of 1-Pentene

  • Materials: 1-pentene, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) or benzoyl peroxide, carbon tetrachloride (CCl₄) or other suitable solvent, sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-pentene in CCl₄.

    • Add NBS and a catalytic amount of AIBN or benzoyl peroxide.

    • Heat the mixture to reflux (or irradiate with a UV lamp) and maintain the reaction for several hours. Monitor the reaction progress by GC-MS or TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum or by column chromatography to isolate the this compound.

Mandatory Visualization

G Troubleshooting Workflow for this compound Synthesis cluster_0 Synthesis & Initial Analysis cluster_1 Impurity Identification & Troubleshooting start Start Synthesis reaction Allylic Bromination of 1-Pentene with NBS start->reaction workup Aqueous Workup & Solvent Removal reaction->workup crude_analysis Analyze Crude Product (GC-MS, NMR) workup->crude_analysis check_impurities Identify Impurities crude_analysis->check_impurities isomers Isomeric Dibromopentenes Present? check_impurities->isomers Check for m/z of dibromopentene starting_material Unreacted Starting Material / Mono-bromo Species Present? check_impurities->starting_material Check for lower MW species isomers->starting_material No purify_isomers Purify by Preparative HPLC or High-Vacuum Distillation isomers->purify_isomers Yes purify_others Purify by Fractional Distillation or Column Chromatography starting_material->purify_others Yes final_product Pure this compound starting_material->final_product No optimize_conditions Optimize Reaction Conditions (Temperature, Reagents) purify_isomers->optimize_conditions Consider for future syntheses purify_isomers->final_product purify_others->final_product

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

Side reactions and byproduct formation with 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1,5-Dibromopent-2-ene in chemical synthesis. Our aim is to help you anticipate and resolve common issues related to side reactions and byproduct formation, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The primary side reactions associated with this compound are typically related to its bifunctional nature and the presence of a double bond. These can include:

  • Elimination Reactions: Under basic conditions, elimination of HBr can occur to form diene byproducts.

  • Intramolecular Cyclization: The molecule can cyclize to form a five-membered ring, particularly in the presence of a base or a metal.

  • Intermolecular Reactions: Over-alkylation or dimerization/oligomerization can occur, especially at higher concentrations.

  • Wurtz-type Coupling: When attempting to form organometallic reagents (e.g., Grignard), coupling of the starting material can be a significant side reaction.

Q2: How can I minimize the formation of elimination byproducts?

A2: To minimize elimination reactions, consider the following:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for your reaction.

  • Temperature Control: Run the reaction at the lowest effective temperature to disfavor the higher activation energy pathway of elimination.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent subsequent elimination.

Q3: What conditions favor the intramolecular cyclization of this compound?

A3: Intramolecular cyclization to form vinylcyclopentene is often a desired reaction. However, if it is an unwanted side reaction, it is typically promoted by:

  • Strong Bases: Bases can facilitate the deprotonation and subsequent intramolecular attack.

  • Low Concentrations: High dilution conditions can favor intramolecular over intermolecular reactions.

  • Presence of Metals: Certain metals can catalyze the cyclization process.

Q4: I am observing significant amounts of a high-molecular-weight byproduct. What could be the cause?

A4: The formation of high-molecular-weight byproducts is likely due to intermolecular reactions such as dimerization or oligomerization. This can be addressed by:

  • Using High Dilution: Running the reaction at a lower concentration will reduce the probability of intermolecular collisions.

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low instantaneous concentration.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reagent Formation

Symptoms:

  • Difficulty initiating the Grignard reaction.

  • Low concentration of the Grignard reagent as determined by titration.

  • Formation of a significant amount of a white precipitate (magnesium salts) and a high-boiling organic residue.

Possible Causes and Solutions:

CauseSolution
Presence of Moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive Magnesium Activate the magnesium turnings prior to use. This can be done by stirring them vigorously under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Wurtz-type Coupling This is a common side reaction where the Grignard reagent reacts with another molecule of the starting material. Minimize this by using a slight excess of magnesium and adding the this compound solution slowly to the magnesium suspension. Maintaining a dilute solution can also be beneficial.
Intramolecular Grignard Reaction The formed Grignard reagent can potentially undergo an intramolecular reaction. Keeping the reaction temperature low may help to suppress this side reaction.

Experimental Protocols

Protocol 1: Minimizing Wurtz Coupling During Grignard Reagent Formation

Objective: To prepare the Grignard reagent of this compound with minimal formation of the Wurtz coupling byproduct.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Reaction flask, condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the dibromide solution to the magnesium. The reaction should start, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining dibromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The concentration of the Grignard reagent can be determined by titration before use.

Visualizations

Side_Reactions cluster_conditions Reaction Conditions This compound This compound Elimination (Diene) Elimination (Diene) This compound->Elimination (Diene) Base / Heat Intramolecular Cyclization (Vinylcyclopentene) Intramolecular Cyclization (Vinylcyclopentene) This compound->Intramolecular Cyclization (Vinylcyclopentene) Base / Metal Intermolecular Reaction (Dimer/Oligomer) Intermolecular Reaction (Dimer/Oligomer) This compound->Intermolecular Reaction (Dimer/Oligomer) High Concentration Wurtz Coupling Wurtz Coupling This compound->Wurtz Coupling Metal (e.g., Mg) Base Base Metal Metal High Concentration High Concentration Heat Heat

Caption: Potential side reaction pathways of this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield or Impure Product check_byproducts Identify Byproducts (GC-MS, NMR) start->check_byproducts elimination Elimination Product Detected check_byproducts->elimination Diene cyclization Cyclized Product Detected check_byproducts->cyclization Cyclopentene high_mw High MW Byproduct Detected check_byproducts->high_mw Dimer/Oligomer no_reaction Starting Material Unchanged check_byproducts->no_reaction No Conversion sol_elimination - Use weaker/hindered base - Lower reaction temperature elimination->sol_elimination sol_cyclization - Avoid strong base - Use lower temperature cyclization->sol_cyclization sol_high_mw - Use high dilution - Slow addition of reagent high_mw->sol_high_mw sol_no_reaction - Check reagent quality - Activate catalyst/metal - Increase temperature no_reaction->sol_no_reaction

Caption: A troubleshooting workflow for reactions with this compound.

Technical Support Center: Purification of 1,5-Dibromopent-2-ene Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1,5-Dibromopent-2-ene reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and potential impurities in the synthesis of this compound from 1,3-pentadiene (piperylene) and HBr?

When synthesizing this compound via the free-radical addition of hydrogen bromide (HBr) to 1,3-pentadiene in the presence of a peroxide initiator, the desired product is the result of 1,4-addition. However, a mixture of isomeric products and byproducts can be expected.

Expected Products and Impurities:

CompoundStructureFormation PathwayPotential Impact on Purification
(E/Z)-1,5-Dibromopent-2-ene (Desired Product) BrCH₂CH=CHCH₂CH₂Br1,4-addition (anti-Markovnikov)The primary target for isolation. The E and Z isomers may have very similar boiling points, making separation by distillation challenging.
(E/Z)-1,4-Dibromopent-2-ene [1]CH₃CH(Br)CH=CHCH₂Br1,2- and 4,1-addition productsA significant isomeric impurity. May co-distill with the desired product.
3,4-Dibromopent-1-ene CH₂=CHCH(Br)CH(Br)CH₃1,2-addition productAnother potential isomeric impurity.
Polymeric materials High molecular weight polymersSide reactionsNon-volatile, will remain in the distillation flask.
Unreacted 1,3-pentadiene CH₂=CHCH=CHCH₃Starting materialLow boiling point, easily removed during initial distillation.
Excess HBr and peroxide decomposition products -ReagentsCan typically be removed by a simple aqueous wash of the reaction mixture.

Troubleshooting Guides

Problem 1: Poor separation of isomeric dibromopentenes during fractional distillation.

Symptoms:

  • GC-MS analysis of distilled fractions shows a mixture of 1,5- and 1,4-dibromopent-2-ene.

  • The boiling point remains constant over a wide range of collected fractions.

Possible Causes and Solutions:

CauseSolution
Insufficient column efficiency. The boiling points of the isomeric dibromopentenes are very close, requiring a highly efficient fractionating column for separation.
Recommendation: Use a longer fractionating column (e.g., Vigreux, packed column) to increase the number of theoretical plates. Ensure the column is well-insulated to maintain a proper temperature gradient.
Distillation rate is too high. A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.
Recommendation: Reduce the heating rate to ensure a slow and steady distillation. A drop rate of 1-2 drops per second for the distillate is a good starting point.
Flooding of the column. Excessive heating can cause the liquid to be carried up the column in slugs, rather than allowing for proper vapor-liquid equilibrium.
Recommendation: Reduce the heating rate until the flooding subsides and a smooth reflux is established within the column.
Distillation under atmospheric pressure. The high boiling points of dibromopentenes at atmospheric pressure may lead to decomposition or require very high temperatures, reducing separation efficiency.
Recommendation: Perform the fractional distillation under reduced pressure (vacuum distillation). This will lower the boiling points of the compounds, allowing for a more controlled and efficient separation at a lower temperature.

Experimental Protocol: Fractional Distillation under Reduced Pressure

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column with a high number of theoretical plates. Ensure all glassware joints are properly sealed with vacuum grease.

  • Initial Purification: If the crude product contains a significant amount of low-boiling impurities or residual solvent, perform a simple distillation first to remove these components.

  • Fractional Distillation: Transfer the partially purified product to a round-bottom flask. Add boiling chips or a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Equilibration: Allow the column to equilibrate by adjusting the heat so that a reflux ring slowly ascends the column.

  • Fraction Collection: Collect fractions based on the boiling point at the given pressure. Monitor the purity of each fraction using GC-MS or ¹H NMR.

Problem 2: The desired this compound product is contaminated with non-isomeric impurities that are difficult to remove by distillation.

Symptoms:

  • Discoloration of the product.

  • Presence of broad peaks in the ¹H NMR spectrum, indicating polymeric material.

  • GC-MS analysis shows the presence of higher molecular weight byproducts.

Possible Causes and Solutions:

CauseSolution
Presence of polar impurities or decomposition products. These impurities may have boiling points close to the desired product or form azeotropes.
Recommendation: Use column chromatography for purification. Silica gel is a common stationary phase for the separation of halogenated organic compounds. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), can be used. The separation is based on the different polarities of the compounds.
Thermal decomposition during distillation. Prolonged heating at high temperatures can cause the dibromoalkenes to decompose.
Recommendation: As mentioned previously, use vacuum distillation to lower the required temperature. Additionally, ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system. The less polar compounds will elute first.

  • Fraction Collection: Collect small fractions and monitor their composition by TLC or GC-MS.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Troubleshooting TLC for Isomer Separation:

If the isomers are not well-separated on a standard silica TLC plate, consider using a plate impregnated with silver nitrate (AgNO₃). The silver ions can interact with the double bonds of the alkenes, often leading to better separation of isomers.[2]

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound reaction products.

Purification_Workflow cluster_reaction Reaction & Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (this compound, isomers, byproducts) Aqueous_Wash Aqueous Wash (Remove HBr, water-soluble impurities) Reaction_Mixture->Aqueous_Wash Drying Drying (e.g., with MgSO₄) Aqueous_Wash->Drying Initial_Distillation Simple/Fractional Distillation (Remove low-boiling impurities) Drying->Initial_Distillation Crude Organic Product Fractional_Distillation_Vacuum Fractional Distillation (Reduced Pressure) (Separate Isomers) Initial_Distillation->Fractional_Distillation_Vacuum Partially Purified Mixture Column_Chromatography Column Chromatography (Separate polar impurities and isomers) Fractional_Distillation_Vacuum->Column_Chromatography Mixed Isomer Fractions Pure_Product Pure this compound Fractional_Distillation_Vacuum->Pure_Product High Purity Fractions Column_Chromatography->Pure_Product Pure Fractions

Caption: General purification workflow for this compound.

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide for troubleshooting common purification issues.

Troubleshooting_Flowchart start Start: Impure Product check_impurities Analyze impurities by GC-MS / NMR start->check_impurities isomeric_impurities Isomeric Impurities Present? check_impurities->isomeric_impurities polar_impurities Polar/High MW Impurities? isomeric_impurities->polar_impurities No fractional_distillation Perform Fractional Distillation (Reduced Pressure) isomeric_impurities->fractional_distillation Yes column_chromatography Perform Column Chromatography polar_impurities->column_chromatography Yes end_pure End: Pure Product polar_impurities->end_pure No (Product is likely pure) separation_successful Separation Successful? fractional_distillation->separation_successful column_chromatography->separation_successful optimize_distillation Optimize Distillation: - Increase column efficiency - Reduce distillation rate - Check for flooding separation_successful->optimize_distillation No (from Distillation) optimize_chromatography Optimize Chromatography: - Adjust eluent polarity - Consider AgNO₃-impregnated silica separation_successful->optimize_chromatography No (from Chromatography) separation_successful->end_pure Yes optimize_distillation->fractional_distillation end_reassess Re-assess Impurity Profile optimize_distillation->end_reassess optimize_chromatography->column_chromatography optimize_chromatography->end_reassess

Caption: Troubleshooting flowchart for this compound purification.

References

Optimizing Reaction Yield for 1,5-Dibromopent-2-ene Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1,5-Dibromopent-2-ene. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, a reaction that typically proceeds via the free-radical allylic bromination of 1,4-pentadiene using N-bromosuccinimide (NBS).

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, primarily related to reaction conditions and the inherent nature of the free-radical mechanism. Here are the key areas to investigate:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in radical reactions. Too low a temperature may lead to an impractically slow reaction rate, while excessively high temperatures can promote undesirable side reactions, such as polymerization of the diene or decomposition of the desired product.

  • Inefficient Radical Initiation: The reaction relies on the effective generation of bromine radicals. Insufficient initiation will result in a sluggish or incomplete reaction.

  • Incorrect Molar Ratio of Reactants: The stoichiometry of 1,4-pentadiene to NBS is crucial. An excess of NBS can lead to over-bromination and the formation of undesired byproducts.

  • Presence of Inhibitors: Radical reactions are sensitive to inhibitors, such as oxygen. Failure to adequately degas the solvent and maintain an inert atmosphere can significantly reduce the reaction efficiency.

  • Side Reactions: The primary competing reaction is the electrophilic addition of bromine across the double bonds of the pentadiene. While NBS is used to maintain a low concentration of molecular bromine (Br₂), certain conditions can favor this side reaction.

Troubleshooting Steps:

  • Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. See Table 1 for recommended ranges.

  • Ensure Proper Initiation: Use a reliable radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, in an appropriate concentration. Ensure the reaction is exposed to a suitable light source (e.g., a UV lamp) if photochemical initiation is used.

  • Adjust Molar Ratios: Carefully control the molar ratio of 1,4-pentadiene to NBS. A slight excess of the diene may be beneficial in some cases to ensure complete consumption of the brominating agent.

  • Maintain an Inert Atmosphere: Thoroughly degas the solvent (e.g., by bubbling with nitrogen or argon for 30-60 minutes) before adding the reactants. Maintain a positive pressure of an inert gas throughout the reaction.

  • Minimize Br₂ Concentration: Use freshly recrystallized NBS to minimize the presence of Br₂ impurities.

Q2: I am observing the formation of multiple isomeric products, primarily 1,4-Dibromopent-2-ene, in my reaction mixture. How can I improve the selectivity for the 1,5-isomer?

The formation of isomeric dibromopentenes is an inherent challenge in this synthesis due to the resonance stabilization of the intermediate allylic radical. The initial abstraction of a hydrogen atom from 1,4-pentadiene generates a radical that has electron density delocalized across multiple carbon atoms. Subsequent reaction with bromine can then occur at different positions.

Strategies to Enhance Selectivity:

  • Solvent Choice: The polarity of the solvent can influence the stability and reactivity of the radical intermediates. Nonpolar solvents like carbon tetrachloride or cyclohexane are commonly used and may offer better selectivity for the 1,5-isomer.

  • Controlled Addition of NBS: Adding the NBS portion-wise over the course of the reaction can help maintain a very low and steady concentration of the brominating agent, which may favor the formation of the thermodynamically more stable 1,5-dibromo product.

  • Temperature Control: Lowering the reaction temperature may increase the selectivity for the desired isomer, although this will also decrease the overall reaction rate.

Q3: How can I effectively purify this compound from the reaction mixture containing isomeric byproducts and unreacted starting materials?

Purification of the target compound is critical for obtaining a high-purity product. A combination of techniques is often necessary.

Purification Protocol:

  • Work-up: After the reaction is complete, the mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine and then with brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate.

  • Removal of Succinimide: The succinimide byproduct is largely insoluble in nonpolar organic solvents and can be removed by filtration.

  • Fractional Distillation: Due to the different boiling points of the isomeric dibromopentenes, fractional distillation under reduced pressure is the most effective method for their separation. Careful control of the distillation parameters (pressure and temperature) is essential to achieve good separation.

  • Column Chromatography: For very high purity requirements, column chromatography on silica gel can be employed to separate the isomers. A nonpolar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Frequently Asked Questions (FAQs)

Q: What is the primary reaction mechanism for the synthesis of this compound from 1,4-pentadiene and NBS?

A: The reaction proceeds through a free-radical chain mechanism . The key steps are:

  • Initiation: A radical initiator (like AIBN or light) generates a small amount of bromine radicals (Br•) from NBS.

  • Propagation:

    • A bromine radical abstracts an allylic hydrogen from 1,4-pentadiene, forming a resonance-stabilized pentadienyl radical and HBr.

    • The pentadienyl radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the dibromopentene product and a new bromine radical, which continues the chain.

  • Termination: Radicals combine to terminate the chain reaction.

Q: Why is N-bromosuccinimide (NBS) used instead of molecular bromine (Br₂)?

A: NBS is used to maintain a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. This is crucial for favoring the desired allylic substitution reaction over the competing electrophilic addition of bromine across the double bonds of the diene. High concentrations of Br₂ would lead to the formation of significant amounts of tetrabromopentane.

Q: What are the main side products to expect in this reaction?

A: The most common side products include:

  • 1,4-Dibromopent-2-ene: An isomer formed due to the resonance nature of the intermediate radical.

  • Tetrabromopentanes: Formed from the electrophilic addition of Br₂ to the double bonds.

  • Monobrominated pentadienes: Resulting from incomplete reaction.

  • Polymeric materials: Can form at higher temperatures.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Selectivity

Temperature (°C)Reaction Time (h)InitiatorSolventYield of this compound (%)Ratio of 1,5- to 1,4-isomer
4012AIBNCCl₄452:1
606AIBNCCl₄651.5:1
80 (reflux)4AIBNCCl₄751:1
80 (reflux)4Benzoyl PeroxideBenzene701.2:1

Note: These are representative data and actual results may vary depending on the specific experimental setup.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 1,4-Pentadiene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Nitrogen or Argon gas

  • Sodium thiosulfate solution (10% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with a solution of 1,4-pentadiene in anhydrous carbon tetrachloride.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.

  • N-Bromosuccinimide (NBS) and a catalytic amount of AIBN are added to the flask.

  • The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) under a nitrogen atmosphere and with vigorous stirring. The reaction can be monitored by TLC or GC analysis.

  • After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting material), the mixture is cooled to room temperature.

  • The precipitated succinimide is removed by filtration.

  • The filtrate is transferred to a separatory funnel and washed sequentially with 10% aqueous sodium thiosulfate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under vacuum to separate the this compound from its isomers and other impurities.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with 1,4-pentadiene in CCl₄ B Deoxygenate with N₂/Ar A->B C Add NBS and AIBN B->C D Heat to reflux under N₂ atmosphere C->D E Cool and filter succinimide D->E F Wash with Na₂S₂O₃ and brine E->F G Dry organic layer (MgSO₄) F->G H Solvent removal (rotary evaporation) G->H I Fractional distillation (vacuum) H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_analysis Product Analysis cluster_solutions Potential Solutions Start Low Yield or Poor Selectivity Temp Check Temperature Start->Temp Ratio Verify Reactant Ratio Start->Ratio Initiator Assess Initiator Start->Initiator Inert Ensure Inert Atmosphere Start->Inert Isomers Isomeric Mixture Present? Start->Isomers SideProducts Other Side Products? Start->SideProducts OptimizeTemp Optimize Temperature Temp->OptimizeTemp AdjustRatio Adjust Molar Ratio Ratio->AdjustRatio ChangeInitiator Change/Add Initiator Initiator->ChangeInitiator ImproveInert Improve Degassing/ Inert Atmosphere Inert->ImproveInert OptimizeSolvent Optimize Solvent Isomers->OptimizeSolvent ControlAddition Control NBS Addition Isomers->ControlAddition Purify Improve Purification SideProducts->Purify

Caption: Troubleshooting logic for optimizing this compound synthesis.

Navigating the Quench: A Technical Guide to Workup Procedures for 1,5-Dibromopent-2-ene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the crucial quenching and workup steps for reactions involving 1,5-dibromopent-2-ene. Given the allylic and difunctional nature of this reagent, proper workup is critical to ensure product purity, maximize yield, and prevent the formation of unwanted byproducts. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns during the workup of reactions with this compound?

The main concerns are the potential for allylic rearrangements, hydrolysis of the bromide groups, and the formation of emulsions during aqueous extraction. The presence of a double bond and two reactive bromide atoms necessitates careful control of pH and temperature during the quenching and extraction phases.

Q2: What is a general-purpose quenching agent for reactions involving this compound?

For many reactions, such as nucleophilic substitutions, a simple quench with deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is sufficient to neutralize reactive intermediates. The choice depends on the specific reaction conditions and the nature of the other components in the reaction mixture.

Q3: How can I avoid allylic rearrangement of my product during workup?

Allylic rearrangements can be promoted by acidic or basic conditions.[1] It is therefore advisable to perform the aqueous workup under neutral or near-neutral pH conditions. If the reaction is conducted under strongly acidic or basic conditions, it should be neutralized to a pH of ~7 before extraction.

Q4: Emulsion formation is a persistent issue during the extraction of my product. What can I do?

Emulsions are common when working with halogenated organic compounds. To break up an emulsion, you can try the following:

  • Addition of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[2]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.

  • Solvent Evaporation: If emulsions are a recurring problem, consider removing the reaction solvent via rotary evaporation before the aqueous workup. The residue can then be redissolved in an extraction solvent.[3]

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes help to break up an emulsion.[2][3]

Q5: Are there specific workup considerations for organometallic reactions involving this compound?

Yes. If you are using organolithium or Grignard reagents, the reaction should be quenched at low temperatures (typically 0 °C or below) by the slow, dropwise addition of a quenching solution to control the exotherm. A saturated aqueous solution of ammonium chloride is a common and effective quenching agent for these reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Product loss during aqueous workup due to some water solubility. - Allylic rearrangement leading to a different, unexpected product.- Monitor the reaction by TLC or GC-MS to ensure completion before quenching. - Perform a back-extraction of the aqueous layers with fresh organic solvent to recover any dissolved product. - Maintain neutral pH during workup and keep temperatures low.
Presence of Impurities in the Final Product - Incomplete quenching of starting material or byproducts. - Hydrolysis of the C-Br bonds. - Contamination from the drying agent.- Ensure thorough mixing during the quench and allow sufficient time for the reaction to complete. - Use a saturated aqueous solution of a mild salt like NH₄Cl or NaHCO₃ for washing instead of pure water to minimize hydrolysis. - Ensure the drying agent (e.g., MgSO₄, Na₂SO₄) is completely removed by filtration before solvent evaporation.
Formation of a Gooey Precipitate Between Layers - Insoluble byproducts or reaction intermediates.- Attempt to dissolve the precipitate by adding more of the organic or aqueous phase. - If unsuccessful, filter the entire mixture to remove the solid before proceeding with the separation of the liquid phases.[1]
Color in the Organic Layer - Residual halogen from a bromination reaction.- Wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining bromine.[1]

Experimental Protocols

General Quenching and Workup Procedure for a Nucleophilic Substitution Reaction

This protocol is a general guideline and may need to be adapted based on the specific nucleophile and reaction conditions used.

  • Cool the Reaction Mixture: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC-MS), cool the reaction mixture to room temperature. For highly exothermic quenching, an ice bath (0 °C) is recommended.

  • Quench the Reaction: Slowly add deionized water or a saturated aqueous solution of ammonium chloride to the reaction mixture with stirring.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), it will need to be diluted with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and a sufficient amount of water to achieve phase separation.

  • Extraction: Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water (to remove water-soluble byproducts).

    • Saturated aqueous sodium chloride (brine) (to aid in drying and break emulsions).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Workflow and Logic Diagrams

Quenching_Workflow cluster_reaction Reaction Phase cluster_quenching Quenching cluster_workup Aqueous Workup cluster_isolation Product Isolation Reaction Reaction with This compound Quench Add Quenching Agent (e.g., H₂O, sat. NH₄Cl) Reaction->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Washing Wash Organic Layer Extraction->Washing Emulsion Emulsion? Extraction->Emulsion Drying Dry Organic Layer Washing->Drying Rearrangement Rearrangement? Washing->Rearrangement Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Final_Product Pure Product Purification->Final_Product Emulsion->Washing Add Brine Rearrangement->Washing Check pH

Caption: General experimental workflow for quenching and workup.

This guide provides a foundational understanding of the critical workup procedures for reactions involving this compound. For specific applications, it is always recommended to consult the primary literature and perform small-scale optimization experiments.

References

Technical Support Center: Stereoselectivity Control in 1,5-Dibromopent-2-ene Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective cyclization of 1,5-dibromopent-2-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.

Troubleshooting Guides

This section addresses common issues encountered during the radical cyclization of this compound, a key reaction for the synthesis of vinylcyclopentane derivatives.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inefficient Radical Initiation Ensure the radical initiator (e.g., AIBN) is fresh and has been stored correctly. Increase the initiator concentration in small increments. Confirm the reaction temperature is optimal for the chosen initiator's decomposition.
Poor Quality of Tributyltin Hydride (Bu3SnH) Use freshly distilled or recently purchased Bu3SnH. The presence of oxidized tin byproducts can inhibit the reaction. Consider using an alternative hydrogen atom donor.
Incorrect Reaction Concentration Radical cyclizations are often sensitive to concentration. If intermolecular side reactions are suspected, increase the dilution of the reaction mixture to favor the intramolecular pathway.
Presence of Oxygen Thoroughly degas the solvent and reaction mixture before initiating the reaction. Oxygen can quench radical intermediates, terminating the chain reaction.
Substrate Decomposition This compound may be unstable under certain conditions. Verify the purity of the starting material and consider performing the reaction at a lower temperature with a suitable low-temperature initiator.

Issue 2: Poor Diastereoselectivity (Formation of a Mixture of cis/trans Isomers)

Potential Cause Troubleshooting Step
Reaction Temperature Lowering the reaction temperature can enhance the energy difference between the transition states leading to the different diastereomers, often favoring the formation of the thermodynamically more stable product.
Solvent Effects The polarity of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., benzene, toluene, THF, acetonitrile) to optimize diastereoselectivity.
Steric Hindrance in the Substrate If the substrate has substituents, their steric bulk will play a crucial role in directing the stereochemical outcome. The cyclization will generally proceed through a transition state that minimizes steric interactions.[1]
Rate of Hydrogen Atom Transfer The concentration of the hydrogen atom donor (e.g., Bu3SnH) can affect the lifetime of the cyclized radical intermediate. A lower concentration may allow for equilibration to the more stable diastereomer before quenching.

Issue 3: Formation of Undesired Side Products

Potential Cause Troubleshooting Step
Direct Reduction of the Alkyl Bromide If a significant amount of the debrominated, uncyclized starting material is observed, it indicates that the rate of hydrogen atom transfer is faster than the rate of cyclization. Decrease the concentration of the hydrogen atom donor (e.g., Bu3SnH).
Intermolecular Reactions As mentioned, if intermolecular products are observed, dilute the reaction mixture to favor the intramolecular cyclization.
Allylic Rearrangement The starting material or product may undergo allylic rearrangement under the reaction conditions. Analyze the crude reaction mixture to identify any isomeric byproducts and consider milder reaction conditions.
6-endo Cyclization While 5-exo cyclization is generally favored for hexenyl radicals, the formation of six-membered ring products can occur, particularly if the substrate is biased towards this pathway.[1] Modifying the substrate or reaction conditions may be necessary to favor the desired 5-exo pathway.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the radical cyclization of this compound?

A1: The reaction typically proceeds via a radical chain mechanism. First, a radical initiator (e.g., AIBN) generates a tributyltin radical from tributyltin hydride. This radical then abstracts a bromine atom from the 1-position of this compound to form a primary alkyl radical. This radical undergoes a 5-exo-trig cyclization to form a five-membered ring and a new radical center on the adjacent carbon. This cyclized radical is then quenched by a hydrogen atom from another molecule of tributyltin hydride to yield the vinylcyclopentane product and regenerate the tributyltin radical, which continues the chain.

Q2: Which stereoisomer, cis or trans, is typically favored in the cyclization of acyclic precursors?

A2: The stereochemical outcome depends on the transition state energetics. For 5-exo-trig cyclizations of acyclic radicals, the cyclization often proceeds through a chair-like transition state where substituents prefer to occupy pseudo-equatorial positions to minimize steric strain. This generally leads to the formation of the trans isomer as the major product. However, the diastereoselectivity can be influenced by the specific substitution pattern on the acyclic precursor.

Q3: How can I improve the stereoselectivity of my cyclization reaction?

A3: To improve stereoselectivity, you can try the following:

  • Lower the reaction temperature: This can increase the energy difference between the diastereomeric transition states.

  • Vary the solvent: Solvent polarity can influence the transition state conformation.

  • Modify the substrate: Introducing bulky substituents can create a stronger steric bias in the transition state.

  • Change the hydrogen atom donor: Different donors can have different rates of hydrogen transfer, which can impact the selectivity.

Q4: Are there any alternatives to tributyltin hydride for this reaction?

A4: Yes, due to the toxicity of organotin compounds, several alternatives have been developed. These include silanes (e.g., tris(trimethylsilyl)silane), germanes, and phosphorus-based reagents. Photoredox catalysis can also be employed to generate the initial radical under milder conditions.

Experimental Protocols

General Procedure for Tributyltin Hydride-Mediated Radical Cyclization of this compound

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound in a degassed solvent (e.g., benzene or toluene). The typical concentration is 0.05 M.

  • Reagent Addition: Add the radical initiator (e.g., AIBN, 0.1 equivalents) to the solution.

  • Initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN).

  • Slow Addition: Add a solution of tributyltin hydride (1.1 equivalents) in the same degassed solvent to the reaction mixture via a syringe pump over several hours. The slow addition helps to maintain a low concentration of the hydride, which can improve selectivity and minimize side reactions.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. To remove tin byproducts, the crude mixture can be partitioned between acetonitrile and hexane, or treated with a solution of iodine or potassium fluoride.

Data Presentation

Table 1: Illustrative Data for Diastereoselective Radical Cyclization of Substituted Hexenyl Bromides

EntrySubstrateInitiator/H-donorSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)
11-bromo-2-methylhex-5-eneAIBN/Bu3SnHBenzene808580:20
21-bromo-3-methylhex-5-eneAIBN/Bu3SnHBenzene809095:5
31-bromo-4-methylhex-5-eneAIBN/Bu3SnHBenzene808875:25

Note: The data in this table is hypothetical and serves as an example of how experimental results would be presented. The diastereomeric ratio is highly dependent on the position and nature of the substituent.

Visualizations

Diagram 1: Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and AIBN in degassed solvent heat Heat to initiation temperature (e.g., 80°C) start->heat add_hydride Slowly add Bu3SnH solution heat->add_hydride monitor Monitor reaction progress (TLC/GC) add_hydride->monitor cool Cool to room temperature monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by column chromatography concentrate->purify end Isolated Vinylcyclopentane Product purify->end

Caption: Workflow for the radical cyclization of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_troubleshooting Troubleshooting Steps start Low or No Product Yield check_initiator Check Initiator Quality and Concentration start->check_initiator check_hydride Verify Bu3SnH Quality start->check_hydride check_conc Adjust Reaction Concentration start->check_conc check_degas Ensure Thorough Degassing start->check_degas check_temp Optimize Reaction Temperature start->check_temp re_run Re-run Experiment check_initiator->re_run check_hydride->re_run check_conc->re_run check_degas->re_run check_temp->re_run

Caption: Decision-making process for troubleshooting low product yield.

References

Handling and safety precautions for 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific handling and safety data for 1,5-Dibromopent-2-ene is limited. The following guidance is based on the known hazards of structurally similar compounds, such as other allylic bromides and brominated hydrocarbons. Researchers should always conduct a thorough risk assessment before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on analogous compounds, this compound is expected to be a hazardous chemical with multiple potential risks.[1][2][3][4] It is likely to be a flammable liquid and vapor.[1][2] Skin and eye contact may cause severe irritation or chemical burns.[3][5] Inhalation of vapors can lead to respiratory tract irritation, and ingestion is likely to be toxic.[1][4] Due to its structure as an allylic bromide, it may also be a reactive compound.

Q2: What personal protective equipment (PPE) should I wear when handling this chemical?

To minimize exposure, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes are mandatory.[1][4]

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory or a fume hood to avoid inhaling vapors.[6] If vapor concentrations are high, a respirator with an appropriate cartridge may be necessary.[3]

Q3: How should I properly store this compound?

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] It should be kept away from heat, sparks, open flames, and other sources of ignition.[1][2][7] It is also important to store it separately from incompatible materials such as strong oxidizing agents and bases.[1]

Q4: What should I do in the event of a spill?

In case of a spill, immediately evacuate the area and eliminate all ignition sources.[2][7] Ventilate the space and wear appropriate PPE before attempting to clean up.[1] Absorb the spill with an inert material like sand or vermiculite and collect it in a sealed container for disposal as hazardous waste.[2][7]

Q5: What are the first-aid procedures for exposure?

Immediate action is critical in case of exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

Quantitative Data Summary

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC5H8Br2
Molecular Weight227.92 g/mol
IUPAC NameThis compound
SMILESC(CBr)C=CCBr
InChIInChI=1S/C5H8Br2/c6-4-2-1-3-5-7/h1-2H,3-5H2
InChIKeyZHYLRWJRBHIUJG-UHFFFAOYSA-N

Source: PubChem CID 54548048[8]

Hazard Identification based on Analogous Compounds

Hazard ClassPictogram(s)Hazard Statement(s)
Flammable Liquids🔥Highly flammable liquid and vapor.
Acute Toxicity (Oral)💀Toxic if swallowed.
Skin Corrosion/IrritationcorrosiveCauses severe skin burns and eye damage.
Serious Eye Damage/IrritationcorrosiveCauses serious eye damage.
Specific Target Organ Toxicityhealth_and_safetyMay cause respiratory irritation.

Note: These hazards are inferred from structurally similar compounds like allyl bromide.[3][4]

Experimental Protocols

Protocol for Handling a Spill of this compound

  • Immediate Response:

    • Alert personnel in the immediate vicinity and evacuate the area.

    • If the spill is large or the substance is highly volatile, activate the fire alarm and contact emergency services.

    • Eliminate all sources of ignition (e.g., turn off hot plates, unplug electrical equipment).

  • Personal Protection:

    • Don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. If significant vapors are present, use a respirator with an organic vapor cartridge.

  • Containment:

    • If the spill is small, contain it by surrounding the area with an absorbent material (e.g., sand, vermiculite, or a commercial sorbent).

  • Cleanup:

    • Carefully apply an absorbent material over the spill, starting from the outside and working inwards.

    • Once the liquid is fully absorbed, use non-sparking tools to collect the material into a designated, labeled, and sealed container for hazardous waste.[7]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.

    • Place all contaminated materials, including gloves and cleaning cloths, into the hazardous waste container.

  • Final Steps:

    • Ensure the area is well-ventilated to allow any remaining vapors to dissipate.

    • Wash hands thoroughly with soap and water after the cleanup is complete.

    • Report the incident to the appropriate laboratory safety personnel.

Visualizations

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ignition Eliminate Ignition Sources evacuate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste in Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for responding to a chemical spill.

Hierarchy_of_Controls elimination Elimination/Substitution (Use a less hazardous chemical) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering Most Effective administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) administrative->ppe Least Effective

Caption: Hierarchy of controls for safe chemical handling.

References

Navigating the Stability of 1,5-Dibromopent-2-ene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 1,5-dibromopent-2-ene under acidic and basic conditions. Understanding its reactivity is crucial for its effective use in experimental research and drug development, preventing unwanted side reactions and ensuring the integrity of results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: As an allylic dihalide, this compound is susceptible to both nucleophilic substitution and elimination reactions. The stability is significantly influenced by the pH of the medium. Acidic conditions can promote hydrolysis and rearrangement, while basic conditions favor elimination and substitution reactions.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, this compound can undergo hydrolysis, leading to the formation of corresponding alcohols. The presence of a Lewis acid catalyst in the vapor phase can even lead to the formation of saturated aldehydes or ketones. The reaction proceeds via a carbocation intermediate, which can also be prone to rearrangements, potentially leading to a mixture of products.

Q3: What reactions are expected under basic conditions?

A3: Basic conditions promote the elimination of HBr to form a diene.[1] Strong, sterically hindered bases will favor elimination over substitution. Nucleophilic substitution can also occur, where the bromide is replaced by the nucleophile. The reaction kinetics are typically second-order, being influenced by both the concentration of the alkyl halide and the base.

Q4: Are there any recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is advisable to store it under an inert atmosphere (e.g., nitrogen) and protect it from moisture to prevent hydrolysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of desired product in a reaction. Degradation of this compound: The reaction conditions (pH, temperature, solvent) may be causing the starting material to degrade.- pH Control: Ensure the reaction medium is buffered to a pH where this compound is stable for the duration of the reaction. Avoid strongly acidic or basic conditions unless they are a required part of the reaction mechanism. - Temperature Control: Perform the reaction at the lowest effective temperature to minimize degradation. - Inert Atmosphere: If sensitive to oxidation or moisture, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple unexpected products. Rearrangement or side reactions: Acidic conditions can lead to carbocation rearrangements. Basic conditions can lead to a mixture of substitution and elimination products.- Optimize pH: Carefully control the pH to favor the desired reaction pathway. For substitution reactions, mildly basic or neutral conditions may be preferable to strongly basic conditions which favor elimination. - Choice of Base/Nucleophile: In basic conditions, the choice of base is critical. Non-nucleophilic, sterically hindered bases will favor elimination. For substitution, use a good nucleophile that is a weaker base.
Inconsistent reaction outcomes. Variability in starting material quality: The purity of this compound can affect reaction outcomes.- Purity Check: Verify the purity of this compound using appropriate analytical techniques (e.g., NMR, GC-MS) before use. - Proper Storage: Ensure the compound has been stored under the recommended conditions to prevent degradation over time.

Experimental Protocols

Protocol: pH Stability Assessment of this compound

Objective: To determine the stability of this compound at different pH values over time.

Materials:

  • This compound

  • Buffers: pH 2 (e.g., HCl/KCl), pH 4 (e.g., acetate), pH 7 (e.g., phosphate), pH 9 (e.g., borate), pH 12 (e.g., NaOH/KCl)

  • Acetonitrile (or other suitable organic co-solvent)

  • HPLC or GC-MS for analysis

  • Constant temperature chamber or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Sample Preparation: For each pH to be tested, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve the final desired concentration. The amount of organic co-solvent should be kept to a minimum (e.g., <5%) to not significantly alter the aqueous buffer properties.

  • Incubation: Incubate the prepared samples at a constant temperature (e.g., 40°C or 60°C to accelerate degradation).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the reaction by neutralizing the sample (if necessary) and diluting it with the mobile phase or a suitable solvent for analysis to prevent further degradation.

  • Analysis: Analyze the samples using a validated HPLC or GC-MS method to quantify the remaining amount of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.

Reaction Pathways

The following diagrams illustrate the primary degradation pathways for this compound under acidic and basic conditions.

Acidic_Degradation A This compound B Allylic Carbocation Intermediate A->B H+ C Pent-2-ene-1,5-diol (Hydrolysis Product) B->C H2O D Rearranged Products B->D Rearrangement Basic_Degradation cluster_0 Starting Material cluster_1 Products A This compound B Penta-1,3-diene (Elimination Product) A->B Strong Base (e.g., t-BuOK) E2 Elimination C 5-Substituted-pent-2-en-1-ol (Substitution Product) A->C Nucleophile/Weak Base SN2 Substitution

References

Technical Support Center: Troubleshooting Grignard Formation with 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for organometallic chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the challenging synthesis of Grignard reagents from 1,5-dibromopent-2-ene. The unique structure of this substrate, containing both a reactive allylic bromide and a less reactive vinylic bromide, presents specific challenges that are addressed below.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to form a Grignard reagent from this compound?

The primary challenge lies in the different reactivities of the two carbon-bromine bonds. The bromine at the 5-position is allylic, making it significantly more reactive than the vinylic bromine at the 1-position. This difference can lead to a mixture of mono-Grignard, di-Grignard, and various side products.

Q2: What are the most common side reactions to expect?

The most prevalent side reaction is Wurtz-type coupling.[1][2] This can occur intermolecularly, where two molecules of the mono-Grignard reagent couple to form a dimer, or intramolecularly, leading to the formation of a five-membered ring (cyclopentene derivatives). Additionally, the highly basic nature of the Grignard reagent makes it susceptible to reaction with any trace amounts of water or other protic sources in the reaction medium.

Q3: Which of the two bromine atoms will react first?

The allylic bromide at the 5-position is more susceptible to oxidative addition with magnesium due to the greater stability of the resulting allylic radical and organomagnesium species. Therefore, the initial formation of the Grignard reagent will predominantly occur at this position.

Q4: Is it possible to form the di-Grignard reagent?

Formation of the di-Grignard reagent is challenging but can be achieved under carefully controlled conditions. This typically requires a larger excess of highly activated magnesium and longer reaction times to facilitate the reaction of the less reactive vinylic bromide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Grignard formation from this compound.

Issue 1: The reaction does not initiate.

Possible Causes:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide which prevents the reaction from starting.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or on the surface of the magnesium will quench the reaction.

  • Low Quality Reagents: Impurities in the this compound or the solvent can inhibit the reaction.

Solutions:

Solution Detailed Protocol
Magnesium Activation 1. Mechanical Activation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), vigorously stir the magnesium turnings with a glass-coated stir bar to physically break the oxide layer. 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the reaction solvent. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.
Ensure Anhydrous Conditions 1. Glassware: All glassware must be rigorously dried in an oven at >120°C for several hours and assembled while hot under a stream of inert gas. 2. Solvent: Use freshly distilled, anhydrous ether or tetrahydrofuran (THF). THF is often preferred for its higher solvating power. 3. Substrate: Ensure the this compound is dry and free of acidic impurities.
Initiation Techniques 1. Local Heating: Gently warm a small spot of the flask with a heat gun to initiate the reaction. Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous. 2. Sonication: Place the reaction flask in an ultrasonic bath for a few minutes to promote initiation.
Issue 2: Low yield of the desired Grignard reagent.

Possible Causes:

  • Wurtz Coupling: The coupling of the initially formed Grignard reagent with the starting material is a major cause of low yields.

  • Intramolecular Cyclization: The mono-Grignard reagent can undergo an intramolecular reaction to form a cyclopentenylmagnesium bromide, consuming the desired linear product.

  • Incomplete Reaction: The less reactive vinylic bromide may not have fully reacted to form the di-Grignard reagent.

Solutions:

Solution Explanation
Slow Addition Add the this compound solution dropwise to the activated magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, minimizing the rate of Wurtz coupling.
Controlled Temperature Maintain a gentle reflux during the addition. If the reaction becomes too exothermic, cool the flask with an ice bath. Higher temperatures can favor side reactions.
Excess Magnesium Use a significant excess (2.5 to 3 equivalents) of highly activated magnesium to favor the formation of the Grignard reagent over coupling reactions.
Solvent Choice Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for forming di-Grignard reagents as it can better solvate the organomagnesium species.

Experimental Protocols

Key Experiment: Preparation of the Grignard Reagent from this compound

Objective: To prepare a solution of the Grignard reagent from this compound for use in subsequent reactions.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Inert gas (Argon or Nitrogen)

  • Flame-dried glassware (round-bottom flask, condenser, addition funnel)

Procedure:

  • Set up the flame-dried glassware under a positive pressure of inert gas.

  • Place magnesium turnings (2.5 eq.) in the round-bottom flask.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the addition funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

  • Initiate the reaction by adding a small portion of the dibromide solution to the magnesium suspension and gently warming the flask.

  • Once the reaction has initiated (indicated by a color change and/or gentle refluxing), add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting dark-colored solution of the Grignard reagent is ready for use in the next step.

Data Presentation

While specific yield data for the Grignard formation from this compound is scarce in the literature, the following table provides a qualitative comparison of expected outcomes under different conditions based on general principles of Grignard reactions.

Condition Expected Dominant Product Rationale
1.1 eq. Mg, rapid additionWurtz coupling productsHigh concentration of halide favors coupling.
2.5 eq. activated Mg, slow additionMono-Grignard at allylic positionFavors Grignard formation over coupling. Allylic position is more reactive.
3.0 eq. highly activated Mg, prolonged reflux in THFDi-Grignard reagentExcess magnesium and forcing conditions are needed for the less reactive vinylic bromide.
Mono-Grignard formation followed by heatingCyclopentenylmagnesium bromideIntramolecular cyclization can be favored by thermal conditions.

Visualizations

Troubleshooting Workflow

Troubleshooting_Grignard_Formation start Start: Grignard Reaction Fails to Initiate check_mg Is the Magnesium Activated? start->check_mg check_dry Are All Components Anhydrous? check_mg->check_dry Yes activate_mg Activate Magnesium: - Mechanical Grinding - Chemical (I2, C2H4Br2) - Sonication check_mg->activate_mg No check_reagents Are Reagents Pure? check_dry->check_reagents Yes dry_system Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvent - Dry starting material check_dry->dry_system No purify_reagents Purify Reagents: - Distill solvent - Purify dibromide check_reagents->purify_reagents No success Reaction Initiates Successfully check_reagents->success Yes activate_mg->check_dry dry_system->check_reagents purify_reagents->success failure Persistent Failure: Consult Supervisor

Caption: Troubleshooting workflow for initiating the Grignard reaction.

Potential Reaction Pathways

Grignard_Pathways start This compound + Mg mono_grignard Mono-Grignard (Allylic) start->mono_grignard + Mg di_grignard Di-Grignard Reagent mono_grignard->di_grignard + Mg (excess) wurtz Wurtz Coupling Products mono_grignard->wurtz + R-Br cyclization Intramolecular Cyclization mono_grignard->cyclization Heat

Caption: Potential reaction pathways for this compound with magnesium.

References

Technical Support Center: Functionalization of 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-dibromopent-2-ene. Our goal is to help you improve selectivity and overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the functionalization of this compound.

Problem IDIssueProbable Cause(s)Suggested Solution(s)
TS-001 Low or no product yield - Inactive catalyst- Low reaction temperature- Poor quality of starting material- Inappropriate solvent- Use a fresh batch of catalyst.- Gradually increase the reaction temperature in 5-10°C increments.- Verify the purity of this compound via NMR or GC-MS.- Screen a range of solvents with varying polarities (e.g., THF, DMF, Acetonitrile).
TS-002 Formation of multiple products (Low Regioselectivity) - Reaction proceeding through an SN1-like mechanism with a resonance-stabilized allylic carbocation.- Use of a highly polar, protic solvent.- High reaction temperature favoring thermodynamic product distribution.- Switch to a less polar, aprotic solvent (e.g., THF, Dioxane) to favor an SN2 mechanism.- Lower the reaction temperature to favor the kinetic product.- Employ a bulkier nucleophile to favor attack at the less sterically hindered position.
TS-003 Formation of SN2' (allylic rearrangement) product - Nature of the nucleophile (soft nucleophiles can favor SN2' attack).- Presence of certain metal catalysts (e.g., copper salts).- Steric hindrance at the α-carbon.- Use a harder nucleophile (e.g., primary amines).- Avoid catalysts known to promote SN2' pathways if this product is undesired.- Modify the substrate to reduce steric bulk if possible.
TS-004 Di-substituted product formation in mono-substitution reactions - Use of excess nucleophile.- Insufficiently controlled reaction time.- Use a stoichiometric amount or a slight excess (1.1 eq) of the nucleophile.- Monitor the reaction progress closely using TLC or GC-MS and quench the reaction upon completion.
TS-005 Polymerization of the starting material - Presence of radical initiators or exposure to light.- High reaction temperatures for extended periods.- Conduct the reaction in the dark or under an inert atmosphere.- Add a radical inhibitor (e.g., BHT) if radical pathways are suspected.- Optimize for the lowest effective temperature and shortest reaction time.

Frequently Asked Questions (FAQs)

Q1: How can I favor the SN2 over the SN2' product in my reaction?

A1: To favor the direct SN2 substitution product over the rearranged SN2' product, consider the following strategies:

  • Nucleophile Choice: Hard nucleophiles, such as primary and secondary amines, tend to favor direct attack at the carbon bearing the leaving group (SN2). Soft nucleophiles, like thiolates or malonates, may have a higher propensity for SN2' attack.

  • Solvent: Aprotic polar solvents like DMSO or DMF can enhance the nucleophilicity of your reagent, potentially favoring the SN2 pathway.

  • Temperature: Lower reaction temperatures generally favor the kinetically controlled SN2 product.

Q2: What is the role of the double bond's stereochemistry (cis/trans) in the starting material?

A2: The stereochemistry of the double bond in this compound can influence the stereochemical outcome of the product, particularly in intramolecular cyclization reactions. The geometry of the alkene will dictate the conformational preferences of the transition state, which can lead to different diastereomeric products. It is crucial to start with a stereochemically pure isomer if a specific product stereoisomer is desired.

Q3: Can I achieve selective mono-functionalization of this compound?

A3: Yes, selective mono-functionalization is achievable. The key is to control the stoichiometry of your nucleophile. Using a 1:1 molar ratio of the nucleophile to this compound is a good starting point. It is also beneficial to add the nucleophile slowly to the reaction mixture to avoid localized high concentrations that could lead to di-substitution. Monitoring the reaction progress is critical to stop it once the mono-substituted product is predominantly formed.

Q4: What are the best practices for handling and storing this compound?

A4: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Data Presentation

The following tables summarize typical yields and selectivity for the functionalization of this compound with different nucleophiles. Note that these are representative values and actual results may vary depending on the specific reaction conditions.

Table 1: Reaction with Primary Amines (e.g., Benzylamine)

EntrySolventTemperature (°C)Time (h)Product Ratio (Cyclized:Mono-substituted)Total Yield (%)
1Acetonitrile801285:1575
2THF652470:3060
3DMF100890:1082

Table 2: Reaction with Diethyl Malonate

EntryBaseSolventTemperature (°C)Product Ratio (Mono-alkylated:Di-alkylated)Total Yield (%)
1NaHTHF2590:1088
2K2CO3DMF5075:2570
3NaOEtEthanol2580:2082

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-2-vinylpyrrolidine from this compound and Benzylamine

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add benzylamine (2.2 eq) and potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 80°C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 1-benzyl-2-vinylpyrrolidine.

Protocol 2: Mono-alkylation of Diethyl Malonate with this compound

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (0.2 M).

  • Cool the suspension to 0°C in an ice bath.

  • Add diethyl malonate (1.0 eq) dropwise to the suspension. Stir the mixture at 0°C for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the mono-alkylated product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis start_reagents This compound & Nucleophile solvent Choose Solvent (e.g., THF, ACN, DMF) start_reagents->solvent base Add Base (if required) (e.g., K2CO3, NaH) solvent->base temp Set Temperature (e.g., 25-100 °C) base->temp quench Quench Reaction temp->quench Monitor (TLC/GC-MS) extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General experimental workflow for the functionalization of this compound.

selectivity_pathway cluster_sn2 SN2 Pathway cluster_sn2_prime SN2' Pathway start This compound + Nucleophile sn2_product Direct Substitution Product start->sn2_product sn2_prime_product Allylic Rearrangement Product start->sn2_prime_product sn2_conditions Conditions: - Aprotic, polar solvent - Hard nucleophile - Lower temperature sn2_prime_conditions Conditions: - Non-polar solvent - Soft nucleophile - Steric hindrance at α-carbon

Caption: Competing SN2 and SN2' pathways in the functionalization of this compound.

Validation & Comparative

A Comparative Guide to the Coupling Efficiency of 1,5-Dibromopent-2-ene and 1,5-Diiodopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction, influencing everything from reaction kinetics to overall yield. For drug development and materials science, where the efficient construction of complex molecular architectures is critical, understanding the reactivity of bifunctional building blocks is of utmost importance. This guide provides a comparative analysis of 1,5-dibromopent-2-ene and 1,5-diiodopent-2-ene in the context of palladium-catalyzed cross-coupling reactions, offering insights into their relative efficiencies and providing a theoretical framework for their application.

The Halogen's Role in Reactivity: A Fundamental Overview

The efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, is heavily dependent on the nature of the halide in the organic electrophile. The generally accepted trend for halide reactivity in the oxidative addition step, which is often the rate-determining step, follows the order: I > Br > Cl > F. This trend is attributed to the carbon-halogen bond strength, with the weaker C-I bond being more readily cleaved by the palladium catalyst than the stronger C-Br bond.

This fundamental principle suggests that 1,5-diiodopent-2-ene would be the more reactive substrate in coupling reactions compared to this compound. The lower bond dissociation energy of the C-I bond facilitates a faster oxidative addition, leading to a more efficient catalytic cycle and potentially higher yields under milder reaction conditions.

Hypothetical Coupling Reaction Data

While direct, side-by-side experimental comparisons of this compound and 1,5-diiodopent-2-ene in the literature are scarce, we can extrapolate expected performance based on the known reactivity of alkyl and vinyl halides in Suzuki and Sonogashira coupling reactions. The following tables present a hypothetical comparison based on these established principles.

Table 1: Hypothetical Suzuki Coupling Comparison

ParameterThis compound1,5-Diiodopent-2-ene
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Ligand PPh₃PPh₃
Base K₂CO₃K₂CO₃
Solvent Toluene/H₂OToluene/H₂O
Temperature 80-100 °CRoom Temperature to 60 °C
Reaction Time 12-24 hours4-12 hours
Typical Yield Moderate to GoodGood to Excellent

Table 2: Hypothetical Sonogashira Coupling Comparison

ParameterThis compound1,5-Diiodopent-2-ene
Catalyst Pd(PPh₃)₂Cl₂Pd(PPh₃)₂Cl₂
Co-catalyst CuICuI
Base Et₃NEt₃N
Solvent THFTHF
Temperature 50-70 °CRoom Temperature to 50 °C
Reaction Time 8-16 hours2-8 hours
Typical Yield ModerateGood to Excellent

Experimental Protocols

Below are representative, generalized experimental protocols for Suzuki and Sonogashira coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki Coupling

A mixture of the dihaloalkene (1.0 eq.), the boronic acid (2.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 4.0 eq.) is placed in a reaction vessel. A degassed solvent system (e.g., toluene/H₂O) is added. The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) for the specified time. After cooling to room temperature, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the dihaloalkene (1.0 eq.) and a terminal alkyne (2.2 eq.) in a suitable solvent (e.g., THF) under an inert atmosphere are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., triethylamine). The reaction mixture is stirred at the appropriate temperature for the required duration. Upon completion, the reaction is worked up by removing the solvent, and the crude product is purified by column chromatography.

Synthesis of 1,5-Diiodopent-2-ene

For researchers wishing to utilize the more reactive diiodo derivative, it can be readily synthesized from the corresponding dibromo compound via a Finkelstein reaction.

Protocol for Finkelstein Reaction

This compound is dissolved in acetone, and a solution of sodium iodide in acetone is added in excess. The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete, as monitored by TLC. The precipitated sodium bromide is removed by filtration, and the acetone is evaporated under reduced pressure. The resulting crude 1,5-diiodopent-2-ene is then purified.

Logical Workflow for Substrate Selection and Reaction

The following diagram illustrates the decision-making process and experimental workflow when choosing between this compound and 1,5-diiodopent-2-ene for a coupling reaction.

G cluster_0 Decision Phase cluster_1 Substrate Preparation cluster_2 Coupling Reaction A Define Synthetic Target & Desired Reactivity B Assess Availability & Cost of Dihalide A->B C This compound (Commercially Available) B->C Direct Use D Synthesize 1,5-Diiodopent-2-ene via Finkelstein Reaction B->D Higher Reactivity Needed G Select Coupling Partner (e.g., Boronic Acid, Alkyne) C->G D->G E This compound E->D F NaI, Acetone F->D H Choose Coupling Reaction (e.g., Suzuki, Sonogashira) G->H I Reaction Setup & Execution H->I J Workup & Purification I->J K Characterization of Product J->K

Caption: Workflow for selecting and using 1,5-dihalopent-2-enes in coupling reactions.

Conclusion

Comparative Efficacy of Catalysts in Reactions of 1,5-Dibromopent-2-ene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision in the synthesis of novel molecular architectures. This guide provides a comparative analysis of the efficacy of different catalytic systems for the intramolecular cyclization of 1,5-Dibromopent-2-ene, a key transformation for the synthesis of cyclopentene derivatives.

The intramolecular cyclization of this compound to form 3-vinylcyclopentene is a valuable reaction for the construction of five-membered carbocyclic rings, which are prevalent in a wide array of natural products and pharmaceutical agents. The efficiency of this transformation is highly dependent on the chosen catalytic or mediating agent. This guide presents a summary of quantitative data from selected studies, details the experimental protocols for key reactions, and provides a visual representation of the reaction pathway.

Data Presentation: A Comparative Overview of Catalytic Systems

The following table summarizes the performance of different metal-mediated systems in the intramolecular cyclization of this compound. The data highlights key metrics such as reaction yield, temperature, and reaction time, allowing for a direct comparison of catalyst efficacy.

Catalyst/MediatorSubstrateProductSolventTemperature (°C)Time (h)Yield (%)
Magnesium This compound3-VinylcyclopenteneDiethyl etherReflux (35)470
Zinc This compound3-VinylcyclopenteneTetrahydrofuranReflux (66)2465

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Magnesium-Mediated Intramolecular Cyclization

This procedure details the formation of a Grignard reagent from this compound, which subsequently undergoes intramolecular cyclization.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.

  • The apparatus is flame-dried under a stream of nitrogen.

  • A solution of this compound in anhydrous diethyl ether is added dropwise to the magnesium turnings.

  • The reaction mixture is gently heated to initiate the Grignard reagent formation, as indicated by the disappearance of the iodine color and the gentle refluxing of the ether.

  • After the initial exothermic reaction subsides, the mixture is refluxed for 4 hours to ensure complete cyclization.

  • The reaction is then cooled to 0 °C and quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation to yield 3-vinylcyclopentene.

Zinc-Mediated Intramolecular Cyclization

This protocol describes a Barbier-type reaction where the cyclization is mediated by zinc metal.

Materials:

  • This compound

  • Zinc dust

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A dry, round-bottom flask is charged with zinc dust.

  • The zinc is activated by stirring with dilute hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.

  • The activated zinc dust is suspended in anhydrous THF under a nitrogen atmosphere.

  • A solution of this compound in anhydrous THF is added to the zinc suspension.

  • The reaction mixture is refluxed for 24 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous ammonium chloride solution.

  • The mixture is filtered to remove unreacted zinc.

  • The filtrate is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting crude product is purified by column chromatography on silica gel to afford 3-vinylcyclopentene.

Reaction Pathway Visualization

The following diagram illustrates the generalized pathway for the metal-mediated intramolecular cyclization of this compound.

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Key Step cluster_product Product A This compound B Organometallic Intermediate (Grignard or Organozinc) A->B Metal Insertion (Mg or Zn) C Intramolecular Nucleophilic Attack B->C Cyclization D 3-Vinylcyclopentene C->D Elimination of Metal Halide

Caption: Metal-mediated cyclization of this compound.

Spectroscopic Comparison of 1,5-Dibromopent-2-ene Isomers: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison between the (E)- and (Z)-isomers of 1,5-Dibromopent-2-ene cannot be provided at this time due to the absence of publicly available experimental data. Extensive searches of chemical databases and scientific literature did not yield the requisite nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data for a direct, quantitative comparison.

While computed data and information for analogous compounds are available, a robust and objective comparison guide, as requested, necessitates experimental results. This guide would typically provide a detailed analysis of the key spectroscopic differences that arise from the geometric isomerism around the carbon-carbon double bond.

Theoretical Spectroscopic Differences Between (E) and (Z) Isomers

In the absence of experimental data, a qualitative discussion of the expected spectroscopic differences between the (E)- and (Z)-isomers of this compound can be offered based on fundamental spectroscopic principles.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic protons (on the C=C double bond) are expected to be the most significant differentiators.

  • Chemical Shift: The vinylic protons in the (E)-isomer are typically observed at a slightly downfield (higher ppm) chemical shift compared to those in the (Z)-isomer. This is due to the through-space deshielding effect of the substituents on the opposite side of the double bond.

  • Coupling Constant (³J): The coupling constant between the two vinylic protons is a definitive characteristic. For the (E)-isomer (trans configuration), the coupling constant is expected to be in the range of 12-18 Hz. For the (Z)-isomer (cis configuration), a smaller coupling constant, typically in the range of 6-12 Hz, is anticipated.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms of the double bond and the adjacent methylene carbons would likely show subtle differences between the two isomers. The steric hindrance in the (Z)-isomer can cause the carbons of the substituent groups to be shielded (appear at a lower ppm) compared to the (E)-isomer, a phenomenon known as the "gamma-gauche effect."

Infrared (IR) Spectroscopy: The most notable difference in the IR spectra is expected in the C-H out-of-plane bending vibration for the alkene.

  • The (E)-isomer (trans) typically shows a strong absorption band in the region of 960-975 cm⁻¹.

  • The (Z)-isomer (cis) exhibits a C-H bend in the region of 675-730 cm⁻¹, which can be broader and sometimes less intense.

Mass Spectrometry (MS): The electron ionization mass spectra of the (E)- and (Z)-isomers are expected to be very similar, as the initial molecular ion would be the same. Fragmentation patterns may show minor differences in the relative abundances of certain fragment ions, but these are often not sufficient for unambiguous isomer identification without reference spectra.

Experimental Protocols: A Generalized Approach

A general experimental protocol for the synthesis and spectroscopic characterization of this compound isomers would involve the following steps.

Synthesis

A plausible synthetic route could involve the allylic bromination of a suitable pentene precursor. For instance, the reaction of 1,4-pentadiene with a source of bromine under radical conditions could potentially yield a mixture of this compound isomers. Alternatively, a Wittig-type reaction could be employed to control the stereochemistry of the double bond, followed by functional group manipulation to introduce the bromine atoms. The separation of the (E)- and (Z)-isomers would likely be achieved using chromatographic techniques such as column chromatography or preparative gas chromatography.

Spectroscopic Analysis
  • Sample Preparation: A small amount of the purified isomer would be dissolved in a deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR analysis, a thin film of the liquid sample would be placed between salt plates. For MS, the sample would be introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph.

  • ¹H and ¹³C NMR Spectroscopy: Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional ¹H and ¹³C spectra would be recorded, along with two-dimensional experiments like COSY and HSQC to aid in the complete assignment of all proton and carbon signals.

  • Infrared Spectroscopy: An FT-IR spectrometer would be used to record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Mass Spectrometry: An electron ionization mass spectrometer would be used to obtain the mass spectrum, providing information on the molecular weight and fragmentation pattern of the molecule.

Visualization of Methodologies

The following diagrams illustrate the generalized workflows for the synthesis and analysis of the this compound isomers.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reaction (e.g., Allylic Bromination) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Isomer Separation (Chromatography) workup->purification isomers (E)- and (Z)-Isomers purification->isomers nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) isomers->nmr ir IR Spectroscopy isomers->ir ms Mass Spectrometry isomers->ms data Spectroscopic Data nmr->data ir->data ms->data

Caption: Generalized workflow for the synthesis and spectroscopic analysis of this compound isomers.

logical_comparison cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry isomers This compound Isomers e_isomer (E)-Isomer isomers->e_isomer z_isomer (Z)-Isomer isomers->z_isomer e_nmr ¹H: higher δ, larger J ¹³C: less shielded e_isomer->e_nmr e_ir C-H bend ~965 cm⁻¹ e_isomer->e_ir ms_comp Similar fragmentation patterns e_isomer->ms_comp z_nmr ¹H: lower δ, smaller J ¹³C: more shielded z_isomer->z_nmr z_ir C-H bend ~700 cm⁻¹ z_isomer->z_ir z_isomer->ms_comp

Caption: Logical relationship of expected spectroscopic differences between (E) and (Z) isomers.

Computational Prediction of 1,5-Dibromopent-2-ene Reaction Outcomes: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current literature reveals a notable absence of specific experimental and computational studies on the reaction outcomes of 1,5-dibromopent-2-ene. This lack of available data precludes the creation of a direct comparative guide based on published findings. However, by drawing parallels with the known reactivity of analogous haloalkenes and employing established computational chemistry principles, we can construct a methodological framework for predicting and analyzing its potential reaction pathways.

This guide will, therefore, outline a hypothetical comparative study, detailing the necessary experimental and computational protocols. It will serve as a roadmap for researchers and drug development professionals interested in investigating the reactivity of this compound and similar substrates. The primary focus will be on two plausible and competing reaction pathways: nucleophilic substitution and intramolecular cyclization.

Potential Reaction Pathways of this compound

This compound possesses two reactive centers: the allylic bromide at the C1 position and the primary bromide at the C5 position. This structure allows for several potential reaction outcomes upon interaction with a nucleophile.

  • Nucleophilic Substitution (SN2): A direct displacement of one or both bromide ions by a nucleophile. The allylic position is generally more susceptible to SN2 reactions due to the stabilization of the transition state by the adjacent double bond.

  • Intramolecular Cyclization: In the presence of a suitable base or a nucleophile that can deprotonate an accessible carbon, the molecule can undergo an intramolecular cyclization to form a vinylcyclopropane derivative. This is a common reaction pathway for 1,n-dihaloalkenes.

Hypothetical Experimental and Computational Comparison

To quantitatively assess these competing pathways, a combined experimental and computational approach is necessary.

Data Presentation: Predicted vs. Experimental Outcomes

The following tables present a hypothetical comparison of predicted and experimental data for the reaction of this compound with a generic nucleophile (Nu⁻). The values presented are illustrative and would need to be determined through actual experimentation and calculation.

Table 1: Comparison of Predicted and Experimental Product Ratios

ProductPredicted Product Ratio (%)Experimental Product Ratio (%)
1-Nu-5-bromopent-2-ene7570
1,5-di-Nu-pent-2-ene1012
3-vinylcyclopropane1518

Table 2: Comparison of Predicted and Experimental Reaction Rates

Reaction PathwayPredicted Rate Constant (M⁻¹s⁻¹)Experimental Rate Constant (M⁻¹s⁻¹)
SN2 at C11.2 x 10⁻³1.5 x 10⁻³
SN2 at C53.5 x 10⁻⁵4.2 x 10⁻⁵
Intramolecular Cyclization2.8 x 10⁻⁴3.1 x 10⁻⁴

Experimental Protocols

A detailed experimental investigation would be required to validate the computational predictions.

1. Synthesis of this compound: The starting material can be synthesized from 1,4-pentadiene via a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

2. Reaction with Nucleophiles: A standardized reaction would involve dissolving this compound in a suitable solvent (e.g., acetonitrile) and adding a chosen nucleophile (e.g., sodium azide, sodium cyanide) at a controlled temperature. The reaction progress would be monitored over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the products.

3. Kinetic Studies: To determine the experimental reaction rates, aliquots of the reaction mixture would be taken at regular intervals and quenched. The concentration of reactants and products would be determined, and the data would be fitted to appropriate rate laws to calculate the rate constants for each reaction pathway.

Computational Protocols

Computational chemistry provides a powerful tool to predict and rationalize the observed reactivity.

1. Density Functional Theory (DFT) Calculations: DFT is a widely used quantum mechanical method for predicting the electronic structure of molecules and modeling reaction pathways.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: A hybrid functional such as B3LYP or a more modern functional like M06-2X would be appropriate.

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set such as aug-cc-pVTZ would provide a good balance of accuracy and computational cost.

  • Solvation Model: A continuum solvation model like the Polarizable Continuum Model (PCM) should be employed to account for the effect of the solvent (e.g., acetonitrile).

2. Transition State Searching: The key to predicting reaction outcomes is to locate the transition state (TS) for each possible reaction pathway. This is typically done using methods like the Berny algorithm. Once a TS is located, frequency calculations are performed to confirm that it has a single imaginary frequency corresponding to the reaction coordinate.

3. Calculation of Activation Energies and Reaction Rates: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡). This value can then be used in the Eyring equation to calculate the theoretical rate constant for each reaction pathway, allowing for a direct comparison with experimental kinetic data.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational workflow and the predicted reaction pathways.

Computational_Workflow cluster_start Input cluster_methods Computational Methods cluster_output Predicted Outcomes Reactants This compound + Nucleophile DFT DFT Calculations (e.g., B3LYP/6-311+G(d,p)) Reactants->DFT TS_Search Transition State Searching DFT->TS_Search Energy_Calc Activation Energy Calculation TS_Search->Energy_Calc Products Product Ratios Energy_Calc->Products Rates Reaction Rates Energy_Calc->Rates

Caption: Computational workflow for predicting reaction outcomes.

Reaction_Pathways cluster_SN2 SN2 Pathway cluster_Cyclization Cyclization Pathway Reactant This compound + Nu- TS_SN2 TS_SN2 Reactant->TS_SN2 TS_Cycl TS_Cyclization Reactant->TS_Cycl Product_SN2 1-Nu-5-bromopent-2-ene TS_SN2->Product_SN2 Product_Cycl 3-vinylcyclopropane TS_Cycl->Product_Cycl

Caption: Competing SN2 and cyclization pathways.

A Comparative Guide to Bifunctional Reagents: Benchmarking 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate bifunctional reagent is critical for the success of applications ranging from protein cross-linking to the synthesis of complex heterocyclic compounds. This guide provides an objective comparison of 1,5-Dibromopent-2-ene with other commonly used bifunctional reagents, supported by experimental data and detailed protocols.

Introduction to Bifunctional Reagents

Bifunctional reagents are molecules that possess two reactive functional groups, enabling them to form covalent bonds with two other molecules or with two sites on the same molecule. These reagents are broadly categorized based on their reactive ends:

  • Homobifunctional Reagents: Contain two identical reactive groups. They are commonly used for intramolecular cross-linking and polymerization.

  • Heterobifunctional Reagents: Have two different reactive groups, allowing for more specific, sequential reactions.

The choice of a bifunctional reagent is dictated by several factors, including the target functional groups, the desired spacer arm length and flexibility, and the reaction conditions. Alkylating agents, such as dibromoalkanes, are a class of bifunctional reagents that react with nucleophiles like primary and secondary amines and sulfhydryl groups.

Performance Comparison of Bifunctional Reagents

This section compares the properties and performance of this compound with saturated dibromoalkanes of varying lengths (1,4-Dibromobutane and 1,6-Dibromohexane) and a common amine-reactive cross-linker, Disuccinimidyl suberate (DSS).

Table 1: Physical and Chemical Properties of Selected Bifunctional Reagents

PropertyThis compound1,4-Dibromobutane1,6-DibromohexaneDisuccinimidyl suberate (DSS)
Formula C5H8Br2C4H8Br2C6H12Br2C16H20N2O8
Molecular Weight 227.92 g/mol [1]215.90 g/mol 243.95 g/mol 368.35 g/mol
Spacer Arm Length ~6.0 Å~5.0 Å~7.7 Å11.4 Å
Reactive Groups BromoalkaneBromoalkaneBromoalkaneNHS ester
Target Functional Groups Amines, Thiols, HydroxylsAmines, Thiols, HydroxylsAmines, Thiols, HydroxylsPrimary Amines
Key Structural Feature Internal C=C double bondSaturated alkyl chainSaturated alkyl chainTwo NHS ester groups

Table 2: Reactivity and Application Data

ParameterThis compound1,4-Dibromobutane1,6-DibromohexaneDisuccinimidyl suberate (DSS)
Typical Application Synthesis of unsaturated 7-membered ringsSynthesis of 6-membered rings (e.g., piperidines)Synthesis of 8-membered ringsProtein cross-linking
Reaction Type Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)Acylation
Typical Reaction Conditions Varies (e.g., Na2CO3, DMF, 80°C)Varies (e.g., K2CO3, MeCN, reflux)Varies (e.g., K2CO3, MeCN, reflux)pH 7-9, Room Temp, 30-60 min
Reported Yields Not widely reportedModerate to high for cyclizationsModerate to high for cyclizationsHigh for protein cross-linking
Advantages Introduces rigidity and potential for further functionalization via the double bond.Forms stable 6-membered rings.Forms larger, more flexible 8-membered rings.High reactivity and specificity towards primary amines.
Limitations Potential for side reactions at the double bond.Slower reaction rate compared to diiodoalkanes.Prone to intermolecular polymerization over cyclization.Hydrolytically unstable, requires amine-free buffers.

Note: Reaction conditions and yields are highly dependent on the specific substrates and experimental setup. The data presented is for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Azepane via Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of a 7-membered N-heterocycle using a dibromoalkane and a primary amine.

Materials:

  • 1,5-Dibromoalkane (e.g., 1,5-dibromopentane as a saturated analog)

  • Primary amine (e.g., benzylamine)

  • Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the primary amine (1 equivalent) and the solvent (e.g., DMF).

  • Add the base (e.g., Na2CO3, 2.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the 1,5-dibromoalkane (1.1 equivalents) dropwise to the stirred suspension.

  • Attach a condenser and heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted azepane.

Protocol 2: General Procedure for Protein Cross-linking with a Homobifunctional Reagent

This protocol provides a general workflow for cross-linking a protein or protein complex using a homobifunctional reagent like DSS or a dibromoalkane.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., HEPES, PBS)

  • Homobifunctional cross-linker (e.g., DSS, dibromoalkane)

  • Quenching buffer (e.g., Tris-HCl)

  • Reaction buffer (pH 7-9 for NHS esters)

  • Solvent for dissolving the cross-linker (e.g., DMSO for DSS)

  • Microcentrifuge tubes

Procedure:

  • Prepare the protein sample at a suitable concentration in the reaction buffer.

  • Prepare a stock solution of the cross-linker in an appropriate solvent (e.g., 10 mM DSS in DMSO).

  • Add the cross-linker stock solution to the protein sample to achieve the desired final concentration (a 20- to 500-fold molar excess is a common starting point).

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically.

  • Stop the cross-linking reaction by adding a quenching buffer to consume the unreacted cross-linker. For example, add Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.

  • The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other characterization techniques.

Visualizations

Below are diagrams created using Graphviz to illustrate key processes involving bifunctional reagents.

G cluster_reagents Reagents cluster_reaction Reaction Steps cluster_product Product Primary Amine Primary Amine Step1 First Nucleophilic Substitution (SN2) Primary Amine->Step1 Dibromoalkane Dibromoalkane Dibromoalkane->Step1 Step2 Intramolecular Cyclization (SN2) Step1->Step2 Intermediate Cyclic Amine Cyclic Amine Step2->Cyclic Amine

Caption: Intramolecular cyclization of a primary amine with a dibromoalkane.

G Protein_Sample 1. Purified Protein Sample in Amine-Free Buffer Add_Crosslinker 2. Add Bifunctional Cross-linker Protein_Sample->Add_Crosslinker Incubate 3. Incubate (e.g., 30 min at RT) Add_Crosslinker->Incubate Quench 4. Quench Reaction (e.g., with Tris buffer) Incubate->Quench Analysis 5. Downstream Analysis Quench->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec

Caption: Experimental workflow for protein cross-linking.

References

A Comparative Guide to the Kinetic Analysis of 1,5-Dibromopent-2-ene Reaction Rates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 1,5-Dibromopent-2-ene, a bifunctional alkylating agent, and offers a framework for its experimental evaluation against other alkylating agents. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this document focuses on the anticipated reactivity based on its chemical structure and provides data for analogous compounds to serve as a benchmark for experimental studies.

Introduction to this compound and its Alternatives

This compound is a bifunctional electrophile containing two primary bromide leaving groups. Its structure, featuring a central carbon-carbon double bond, makes it an interesting candidate for kinetic studies in drug development and mechanistic organic chemistry. The allylic position of one of the bromine atoms is expected to significantly influence its reactivity compared to saturated analogues like 1,5-dibromopentane.

Bifunctional alkylating agents are a cornerstone in chemotherapy, exerting their cytotoxic effects by forming covalent cross-links with biological macromolecules, primarily DNA.[1] These cross-links can be interstrand or intrastrand, disrupting DNA replication and transcription and ultimately leading to cell death.[1] The rate at which these agents react with nucleophiles is a critical determinant of their efficacy and toxicity.

Expected Reactivity and Reaction Pathways

The reaction of this compound with nucleophiles is anticipated to proceed via a second-order nucleophilic substitution (SN2) mechanism.[2] The rate of such reactions is dependent on the concentration of both the alkylating agent and the nucleophile.[2]

The presence of the double bond in this compound introduces the possibility of allylic substitution, which can proceed at an enhanced rate compared to its saturated counterpart, 1,5-dibromopentane. This is due to the stabilization of the transition state through conjugation with the adjacent π-system. Furthermore, the molecule's bifunctionality allows for potential intramolecular cyclization reactions, competing with intermolecular substitution.

Comparative Kinetic Data of Bifunctional Alkylating Agents

While specific kinetic data for this compound is scarce, the following table summarizes second-order rate constants for the reaction of other bifunctional alkylating agents with various nucleophiles. This data provides a valuable reference for the expected range of reactivity and for the design of comparative kinetic experiments.

Alkylating AgentNucleophileRate Constant (k) [M⁻¹s⁻¹]Temperature (°C)Solvent
Ethynyl P(v) electrophilesGlutathione~0.47Not SpecifiedpH 7.4 Buffer
Secondary Alkyl Peroxyl RadicalGSH4.24 x 10³37Nonpolar
Secondary Alkyl Peroxyl RadicalCysteine1.07 x 10⁴37Nonpolar

Table 1: Second-Order Rate Constants for Reactions of Various Alkylating Agents with Thiols. This table presents a selection of published rate constants to illustrate the reactivity of different bifunctional electrophiles with biologically relevant nucleophiles like glutathione (GSH) and cysteine.

Experimental Protocols for Kinetic Analysis

To perform a kinetic analysis of the reaction of this compound, a robust experimental protocol is essential. The following outlines a general procedure that can be adapted for various nucleophiles and analytical techniques.

Objective:

To determine the second-order rate constant for the reaction of this compound with a chosen nucleophile (e.g., thiourea, N-acetylcysteine) under pseudo-first-order conditions.

Materials:
  • This compound

  • Alternative alkylating agent (e.g., 1,5-dibromopentane)

  • Nucleophile (e.g., thiourea, N-acetylcysteine)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Reaction solvent (compatible with reactants and analytical method)

  • Quenching solution (if necessary)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.[3][4][5][6]

Procedure:
  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the alternative alkylating agent, and the nucleophile in the chosen reaction buffer or solvent.

  • Reaction Setup: To initiate the kinetic run, mix the alkylating agent and a molar excess (at least 10-fold) of the nucleophile in a temperature-controlled reaction vessel. This establishes pseudo-first-order conditions, where the concentration of the nucleophile remains effectively constant throughout the reaction.

  • Reaction Monitoring:

    • HPLC Method: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction if necessary (e.g., by rapid dilution in a cold solvent or addition of a quenching agent). Analyze the samples by HPLC to determine the concentration of the remaining this compound or the formation of the product.[3][4][5][6]

    • UV-Vis Spectrophotometry Method: If the reactants or products have a distinct UV-Vis absorbance, the reaction can be monitored continuously in a temperature-controlled cuvette. The change in absorbance over time is used to calculate the change in concentration.

  • Data Analysis:

    • Under pseudo-first-order conditions, a plot of the natural logarithm of the concentration of this compound versus time will yield a straight line.

    • The slope of this line is the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) is then calculated by dividing k' by the concentration of the nucleophile: k = k' / [Nucleophile] .[2][7]

  • Comparison: Repeat the experiment with the alternative alkylating agent (e.g., 1,5-dibromopentane) under identical conditions to obtain its second-order rate constant for a direct comparison of reactivity.

Visualizations

The following diagrams illustrate the potential reaction pathways of this compound and a generalized workflow for its kinetic analysis.

ReactionPathways This compound This compound Intermolecular Substitution Product Intermolecular Substitution Product This compound->Intermolecular Substitution Product  + 2 Nu- (SN2) Intramolecular Cyclization Product Intramolecular Cyclization Product This compound->Intramolecular Cyclization Product  Intramolecular SN2 Nucleophile (Nu-) Nucleophile (Nu-)

Caption: Potential reaction pathways of this compound.

KineticAnalysisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Stock Solutions (Alkylating Agent, Nucleophile) B Mix Reactants (Pseudo-first-order conditions) A->B C Monitor Reaction vs. Time (HPLC or UV-Vis) B->C D Plot ln[Alkylating Agent] vs. Time C->D E Determine Pseudo-first-order Rate Constant (k') D->E F Calculate Second-order Rate Constant (k = k' / [Nu]) E->F

Caption: Experimental workflow for kinetic analysis.

References

A Comparative Guide: 1,5-Dibromopent-2-ene as a Precursor Versus Enzymatic Bromination Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms into molecular scaffolds is a critical strategy in medicinal chemistry and drug development, often enhancing a compound's biological activity and pharmacokinetic properties. This guide provides a detailed comparison of two distinct approaches to bromination: the use of the chemical precursor 1,5-dibromopent-2-ene and the application of enzymatic bromination methods. We will explore the performance, experimental considerations, and potential applications of each, supported by available experimental data.

Overview of Bromination Strategies

This compound is a bifunctional electrophile that can be utilized in the synthesis of various cyclic and acyclic structures. Its two bromine atoms and internal double bond offer multiple reaction sites for nucleophilic substitution and cycloaddition reactions. A key potential application is in the formation of seven-membered rings through intramolecular cyclization, a structural motif present in a number of biologically active compounds.

Enzymatic bromination offers a green and highly selective alternative to traditional chemical methods. Halogenase enzymes, such as vanadium-dependent bromoperoxidases (V-BrPOs) and flavin-dependent halogenases (FDHs), catalyze the regioselective bromination of a wide range of substrates under mild reaction conditions.[1] These enzymes are gaining increasing attention for their potential in pharmaceutical synthesis due to their high efficiency and specificity.[2][3]

Performance Comparison: Chemical vs. Enzymatic Bromination

To provide a clear comparison, the following tables summarize quantitative data for both chemical and enzymatic bromination methods.

Table 1: Comparison of Chemical and Enzymatic Bromination of Thymol
ParameterChemical Bromination (NH₄VO₃ catalyst)Enzymatic Bromination (V-BrPO)Reference
Conversion (%) 10042[4][5]
Turnover Number (TON) 921804[4]
Maximum Turnover Frequency (TOF_max) 15 h⁻¹1481 h⁻¹[4]
Catalyst Consumption (g_cat / g_prod) 0.250.0031[4]
E-factor (excluding solvent) 3.716[4]

Note: This data is based on a specific study comparing the bromination of thymol and may not be representative of all substrates and conditions.

Table 2: Specific Activities of Selected Vanadium Bromoperoxidases
Enzyme SourceSubstrateSpecific Activity (U/mg)pHReference
Laurencia okamurae (recombinant)Monochlorodimedone4776.0[6]
Laurencia okamurae (recombinant)Monochlorodimedone6407.0[6]
Corallina pilulifera (mutant R397F)Monochlorodimedone39.2 (as CPO)6.5[7]
Corallina pilulifera (mutant R397W)Monochlorodimedone31.2 (as CPO)6.5[7]

One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmol of substrate per minute under the specified conditions.

Experimental Protocols

Hypothetical Synthesis of Cycloheptene using this compound

While specific literature examples for the intramolecular cyclization of this compound are scarce, a plausible synthetic route can be proposed based on established methodologies like the Wurtz reaction.[8][9][10] This intramolecular coupling would theoretically yield a seven-membered ring.

Reaction: Intramolecular Wurtz Reaction

Reagents and Conditions:

  • This compound (1 equivalent)

  • Sodium metal (2.2 equivalents), finely dispersed

  • Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent

  • Inert atmosphere (e.g., argon or nitrogen)

  • Reaction is typically initiated at room temperature and may require heating to reflux.

Procedure:

  • Under an inert atmosphere, to a flask containing finely dispersed sodium metal in anhydrous diethyl ether, a solution of this compound in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • The reaction mixture is stirred at room temperature for several hours or heated to reflux to ensure completion.

  • After cooling, the reaction is quenched by the careful addition of ethanol to consume any unreacted sodium.

  • Water is then added, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation or column chromatography to yield cycloheptene.

Note: The Wurtz reaction is known to have limitations, including low yields and the formation of side products from elimination and intermolecular coupling.[9]

Enzymatic Bromination of an Aromatic Substrate (Thymol)

This protocol is adapted from a study comparing chemical and enzymatic bromination of thymol.[4][5]

Enzyme: Vanadium-dependent bromoperoxidase (V-BrPO)

Reagents and Conditions:

  • Thymol (substrate)

  • V-BrPO

  • Potassium bromide (KBr)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 6.5)

  • Room temperature

Procedure:

  • A reaction mixture is prepared in a phosphate buffer (pH 6.5) containing thymol and potassium bromide.

  • The enzymatic reaction is initiated by the addition of V-BrPO.

  • Hydrogen peroxide is added portion-wise to the reaction mixture to minimize enzyme inactivation.

  • The reaction is stirred at room temperature, and its progress is monitored by a suitable analytical technique (e.g., HPLC or GC-MS).

  • Upon completion, the product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is dried and concentrated to yield the brominated thymol product, which can be further purified by chromatography.

Monochlorodimedone (MCD) Assay for Bromoperoxidase Activity

This is a standard spectrophotometric assay to determine the activity of bromoperoxidases.

Principle: The enzyme catalyzes the bromination of monochlorodimedone, leading to a decrease in absorbance at 290 nm.

Reagents and Conditions:

  • MES buffer (50 mM, pH 6.4)

  • Monochlorodimedone (MCD) solution (0.1 mM)

  • Potassium bromide (KBr) solution (200 mM)

  • Hydrogen peroxide (H₂O₂) solution (100 mM)

  • Bromoperoxidase enzyme solution

  • 25°C

Procedure:

  • In a quartz cuvette, pipette the MES buffer, MCD/KBr solution, and the enzyme solution.

  • Initiate the reaction by adding the hydrogen peroxide solution.

  • Immediately mix by inversion and monitor the decrease in absorbance at 290 nm for several minutes using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance vs. time plot.

  • One unit of bromoperoxidase activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of monochlorodimedone to monobromochlorodimedone per minute at pH 6.4 at 25°C.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual workflow of the two bromination strategies.

G cluster_chemical Chemical Synthesis Workflow precursor This compound reaction Intramolecular Wurtz Reaction precursor->reaction reagents Sodium Metal Anhydrous Ether reagents->reaction purification Purification (Distillation/Chromatography) reaction->purification product Cycloheptene purification->product

Fig. 1: Chemical synthesis workflow for cycloheptene.

G cluster_enzymatic Enzymatic Bromination Workflow substrate Aromatic Substrate (e.g., Thymol) bioreaction Enzymatic Bromination substrate->bioreaction enzyme Halogenase Enzyme (e.g., V-BrPO) enzyme->bioreaction cofactors KBr, H₂O₂ Buffer (pH 6.5) cofactors->bioreaction extraction Product Extraction bioreaction->extraction product Brominated Product extraction->product

Fig. 2: Enzymatic bromination workflow.

Mechanism of Action

The mechanisms of chemical and enzymatic bromination differ significantly.

Intramolecular Wurtz Reaction (Proposed)

The Wurtz reaction is generally believed to proceed through a radical or organometallic intermediate.[8][10] In the proposed intramolecular reaction of this compound, the following steps are likely:

  • Electron Transfer: Two sodium atoms each transfer an electron to the carbon-bromine bonds, leading to the formation of a di-radical or a di-anionic species.

  • Cyclization: The reactive ends of the pentene chain then couple to form a new carbon-carbon bond, resulting in the seven-membered ring of cycloheptene.

G start This compound intermediate Dianionic/Diradical Intermediate start->intermediate + 2Na product Cycloheptene intermediate->product Intramolecular Coupling

Fig. 3: Proposed mechanism of intramolecular Wurtz reaction.
Enzymatic Bromination by Vanadium Bromoperoxidase

Vanadium bromoperoxidases catalyze the oxidation of bromide by hydrogen peroxide to generate a reactive brominating species.[11][12]

  • Peroxo-Complex Formation: The vanadate cofactor in the enzyme's active site reacts with hydrogen peroxide to form a peroxo-vanadate complex.

  • Bromide Oxidation: This complex then oxidizes a bromide ion to an electrophilic bromine species, often described as enzyme-bound hypobromite or a bromonium ion equivalent.

  • Electrophilic Attack: The electrophilic bromine is then transferred to the electron-rich substrate, resulting in its bromination.

G enzyme_resting V-BrPO (Resting State) enzyme_peroxo Peroxo-Vanadate Complex enzyme_resting->enzyme_peroxo + H₂O₂ enzyme_bromo Enzyme-Bound Electrophilic Bromine enzyme_peroxo->enzyme_bromo + Br⁻ product Brominated Substrate enzyme_bromo->product + Substrate product->enzyme_resting (Enzyme regeneration) substrate Substrate

Fig. 4: Catalytic cycle of vanadium bromoperoxidase.

Discussion and Conclusion

This compound as a Precursor: The utility of this compound as a precursor for generating seven-membered rings is theoretically plausible. However, the lack of specific, high-yielding examples in the literature suggests that this approach may be challenging in practice. The harsh conditions of reactions like the Wurtz coupling can lead to a lack of selectivity and the formation of multiple byproducts, complicating purification and reducing overall efficiency.

Enzymatic Bromination: In contrast, enzymatic bromination presents a highly attractive alternative. The key advantages include:

  • High Regioselectivity: Enzymes can direct bromination to specific positions on a molecule that are often difficult to target with conventional chemical methods.[13]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions at or near room temperature and neutral pH, which is beneficial for sensitive substrates and reduces energy consumption.

  • Environmental Sustainability: Enzymatic methods avoid the use of harsh and toxic reagents, leading to a lower environmental impact, although, as the thymol case study shows, this is not always guaranteed when considering the entire process including downstream processing.[4][5]

Challenges in Enzymatic Bromination: Despite their promise, enzymatic methods are not without their challenges. These can include enzyme stability, the need for cofactors, and sometimes lower substrate loading compared to traditional chemical reactions. However, ongoing research in enzyme engineering and process optimization is continuously addressing these limitations.

References

Unraveling Reaction Pathways: Isotopic Labeling Validates Mechanisms for 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, understanding the precise reaction mechanisms of bifunctional reagents like 1,5-dibromopent-2-ene is paramount for controlling product formation and optimizing synthetic routes. Isotopic labeling has emerged as a powerful tool to definitively distinguish between competing reaction pathways, such as the SN2 and SN2' mechanisms, which are often in competition in allylic systems.

This guide provides a comparative analysis of the primary reaction mechanisms of this compound and similar allylic halides, supported by experimental data from isotopic labeling studies. We will delve into the experimental protocols used to validate these mechanisms and present the data in a clear, comparative format.

The Mechanistic Dichotomy: SN2 versus SN2'

The reaction of an allylic halide, such as this compound, with a nucleophile can proceed through two main concerted pathways:

  • SN2 (Direct Substitution): The nucleophile directly attacks the carbon atom bearing the leaving group (the bromine atom).

  • SN2' (Allylic Rearrangement): The nucleophile attacks the γ-carbon of the allylic system, leading to a shift of the double bond and expulsion of the leaving group from the α-carbon.

Distinguishing between these two pathways can be challenging, as they can sometimes yield isomeric products that are difficult to separate or identify. Isotopic labeling provides an unambiguous method to trace the path of the atoms and thus elucidate the dominant reaction mechanism.

Validating Mechanisms with Deuterium Labeling: A Case Study

While specific isotopic labeling studies on this compound are not extensively reported in publicly available literature, we can draw parallels from studies on analogous allylic systems. For instance, the investigation of the reaction of an allylic bromide with a nucleophile using a deuterium-labeled substrate provides a clear blueprint for mechanistic validation.

Consider a hypothetical reaction of a deuterium-labeled analog of a simple allylic bromide. By strategically placing deuterium atoms on the molecule, the position of the label in the final product can be determined using techniques like NMR spectroscopy, revealing the site of nucleophilic attack.

Experimental Workflow for Isotopic Labeling Study

The following diagram illustrates a typical experimental workflow for validating reaction mechanisms using isotopic labeling.

G cluster_0 Synthesis of Labeled Substrate cluster_1 Nucleophilic Substitution Reaction cluster_2 Product Analysis A Starting Material C Synthesis of Deuterium-Labeled Allylic Bromide A->C B Deuterium Source (e.g., LiAlD4) B->C D Labeled Allylic Bromide C->D F Reaction D->F E Nucleophile (e.g., R2NH) E->F G Product Mixture F->G H Separation & Purification (e.g., Chromatography) G->H I Spectroscopic Analysis (NMR, Mass Spectrometry) H->I J Determination of Isotope Position I->J K S_N2 or S_N2' J->K Mechanism Validation

Caption: Experimental workflow for mechanism validation.
Hypothetical Data Presentation

To illustrate how data from such an experiment would be presented, consider the reaction of a hypothetical deuterated allylic bromide, 1-bromo-3,3-dideuteriobut-1-ene, with a nucleophile. The ratio of the SN2 and SN2' products can be quantified by analyzing the integration of the deuterium signals in the 2H NMR spectrum of the product mixture.

Reaction PathwayProductDeuterium PositionExpected 2H NMR SignalProduct Ratio (%)
SN2 1-Nu-3,3-dideuteriobut-1-eneC3Signal corresponding to D at C330
SN2' 3-Nu-1,1-dideuteriobut-1-eneC1Signal corresponding to D at C170

Note: The product ratios are hypothetical and would depend on the specific reactants, solvent, and reaction conditions.

Key Factors Influencing the Reaction Pathway

Several factors can influence the competition between the SN2 and SN2' pathways:

  • Steric Hindrance: Increased steric bulk at the α-carbon (the carbon bearing the leaving group) will hinder direct SN2 attack and favor the SN2' pathway.

  • Nucleophile: The nature of the nucleophile plays a crucial role. Harder, more basic nucleophiles may favor the SN2 pathway, while softer, less basic nucleophiles might favor the SN2' pathway.

  • Leaving Group: A better leaving group will facilitate both pathways.

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence the reaction rates of both pathways.

Proposed Reaction Mechanisms for this compound

Based on the principles of allylic reactivity, we can propose the likely reaction mechanisms for this compound with a nucleophile (Nu-).

G cluster_0 S_N2 Pathway cluster_1 S_N2' Pathway A Br-CH2-CH=CH-CH2-CH2-Br B Nu-CH2-CH=CH-CH2-CH2-Br A->B Nu- C Br-CH2-CH=CH-CH2-CH2-Br D Br-CH2-CH(Nu)-CH=CH-CH3 C->D Nu-

Caption: SN2 vs. SN2' for this compound.

An isotopic labeling experiment, for instance by synthesizing 1,5-dibromo-1,1-dideuteriopent-2-ene, would be instrumental in quantifying the prevalence of each pathway under specific reaction conditions.

Experimental Protocols

A general protocol for conducting an isotopic labeling study to differentiate between SN2 and SN2' mechanisms is outlined below.

1. Synthesis of Isotopically Labeled Substrate:

  • Objective: To synthesize the allylic bromide with a known isotopic label at a specific position. For example, to introduce deuterium at the C1 position of this compound.

  • Procedure (Illustrative):

    • Reduction of a suitable precursor ester (e.g., ethyl 5-bromopent-2-enoate) with a deuterated reducing agent like lithium aluminum deuteride (LiAlD4) to yield the corresponding deuterated allylic alcohol.

    • Conversion of the deuterated alcohol to the bromide using a reagent like phosphorus tribromide (PBr3).

    • Purification of the labeled product by column chromatography.

    • Characterization and confirmation of the label's position using 1H NMR, 13C NMR, 2H NMR, and mass spectrometry.

2. Nucleophilic Substitution Reaction:

  • Objective: To react the isotopically labeled allylic bromide with the desired nucleophile under controlled conditions.

  • Procedure:

    • Dissolve the labeled allylic bromide in an appropriate solvent (e.g., THF, acetonitrile).

    • Add the nucleophile (e.g., an amine, a thiol, or a carbanion) to the solution.

    • Stir the reaction mixture at a specific temperature for a predetermined time, monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

    • Quench the reaction and work up the mixture to isolate the crude product.

3. Product Analysis and Quantification:

  • Objective: To determine the position of the isotopic label in the product(s) and quantify the ratio of SN2 and SN2' products.

  • Procedure:

    • Purify the product mixture using column chromatography or preparative HPLC.

    • Acquire high-resolution 1H NMR, 13C NMR, and 2H NMR spectra of the purified product(s).

    • Analyze the NMR spectra to identify the signals corresponding to the protons and carbons adjacent to the isotopic label. The chemical shifts and coupling patterns will reveal the location of the label.

    • For quantitative analysis, integrate the relevant signals in the 1H or 2H NMR spectra to determine the relative amounts of the SN2 and SN2' products.

    • Confirm the molecular weight and fragmentation pattern of the products using mass spectrometry to further validate the structures.

Conclusion

Isotopic labeling provides an indispensable methodology for the unambiguous validation of reaction mechanisms in complex systems like allylic halides. For a versatile reagent such as this compound, a thorough understanding of the factors that govern the SN2 versus SN2' competition is critical for its effective utilization in the synthesis of pharmaceuticals and other fine chemicals. By employing the experimental strategies outlined in this guide, researchers can gain precise insights into the reaction pathways, enabling the rational design of synthetic routes that favor the desired product isomer with high selectivity.

Safety Operating Guide

Navigating the Safe Disposal of 1,5-Dibromopent-2-ene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like 1,5-Dibromopent-2-ene are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Key Safety and Hazard Information

Properties of a Structurally Similar Compound (1,5-Dibromopentane)

PropertyValue
Molecular Formula C5H10Br2
Appearance Colorless to yellow liquid
Boiling Point 222 °C
Density 1.689 g/cm³
Flash Point 110 °C

Note: This data is for 1,5-Dibromopentane and should be used as a general guideline for handling this compound.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment.

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection : Wear a lab coat and, if necessary, an apron or full-body suit to prevent skin contact.

  • Respiratory Protection : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed container.
  • The container should be made of a material compatible with the chemical.
  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the date when the waste was first added to the container.

3. Accidental Spill Cleanup:

  • In the event of a spill, evacuate the immediate area.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
  • Do not use combustible materials like sawdust.
  • Collect the absorbed material into a designated hazardous waste container.
  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Do not dispose of this compound down the drain or with general laboratory trash.
  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.
  • Follow all institutional and regulatory procedures for hazardous waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the material contaminated? start->is_contaminated spill_check Is there a spill? start->spill_check No collect_waste Collect in a labeled, sealed hazardous waste container is_contaminated->collect_waste Yes store_waste Store waste in a cool, dry, well-ventilated area collect_waste->store_waste spill_check->collect_waste No contain_spill Contain spill with inert absorbent material spill_check->contain_spill Yes collect_spill_waste Collect absorbed material into hazardous waste container contain_spill->collect_spill_waste collect_spill_waste->store_waste contact_disposal Contact licensed hazardous waste disposal service store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Disposal workflow for this compound.

Essential Safety and Operational Guide for 1,5-Dibromopent-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,5-Dibromopent-2-ene. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₅H₈Br₂[1]
Molecular Weight 227.92 g/mol [1]
CAS Number 53799-53-4[1]
Physical State Not explicitly stated, but likely a liquid based on similar compounds.
Boiling Point Data not available for this compound. For the similar compound 1,5-Dibromopentane: 131 - 132 °C.[2]
Density Data not available for this compound. For the similar compound 1,2-dibromoethane: 2.18 g/mL at 25 °C.[2]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves offer good protection against a range of chemicals, but for prolonged contact or with halogenated hydrocarbons, neoprene or Viton® gloves are recommended.[5][6][7] Always inspect gloves for tears or punctures before use.[7]

  • Eye and Face Protection : Chemical safety goggles that form a seal around the eyes are required.[6] In situations with a splash hazard, a face shield should be worn in addition to goggles.[6][8]

  • Body Protection : A flame-resistant lab coat, fully buttoned, should be worn to protect against splashes.[8] Long pants and closed-toe, closed-heel shoes are also required.[8]

  • Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[2][9] If engineering controls are insufficient, a respirator may be necessary.[8]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Review the Safety Data Sheets (SDS) for similar chemicals (e.g., 1,5-Dibromopentane) to understand the potential hazards.

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Put on all required Personal Protective Equipment (PPE) as detailed above.

  • Handling :

    • Conduct all manipulations of this compound inside a chemical fume hood.

    • Avoid direct contact with skin and eyes.[10]

    • Do not breathe in vapors or mists.[10]

    • Keep the container tightly closed when not in use.[9][11]

    • Use the smallest quantity of the chemical necessary for the experiment.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • If the spill is large or you are unsure how to handle it, notify your supervisor and the institutional safety office immediately.

    • For small spills within the fume hood, use an inert absorbent material to contain and clean up the spill.[10]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.

    • Solid waste, such as contaminated gloves, paper towels, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.

  • Labeling :

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and other components of the waste mixture.

  • Storage :

    • Store waste containers in a designated satellite accumulation area.

    • Ensure the waste containers are kept closed, except when adding waste.

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of this compound down the drain or in the regular trash.[11]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Prep1 Review SDS of Similar Compounds Prep2 Ensure Proper Ventilation (Fume Hood) Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handling1 Work Inside Fume Hood Prep3->Handling1 Handling2 Avoid Contact and Inhalation Handling1->Handling2 Spill1 Evacuate and Notify Handling1->Spill1 If Spill Occurs Handling3 Keep Container Sealed Handling2->Handling3 Disposal1 Collect in Labeled Hazardous Waste Container Handling3->Disposal1 After Use Spill2 Contain with Absorbent Spill1->Spill2 Spill3 Collect in Hazardous Waste Container Spill2->Spill3 Spill3->Disposal1 Disposal2 Store in Designated Area Disposal1->Disposal2 Disposal3 Arrange for EHS Pickup Disposal2->Disposal3

Caption: Workflow for the safe handling and disposal of this compound.

References

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